4,6-Dimethoxy-1-benzofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,6-dimethoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c1-13-7-4-10(14-2)9-3-8(6-12)15-11(9)5-7/h3-6H,1-2H3 |
InChI Key |
CGKXSPVNHTZZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(O2)C=O)C(=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources & Bio-Inspired Synthesis of 4,6-Dimethoxybenzofuran-2-carbaldehyde
This guide serves as a technical reference for the isolation of biosynthetic precursors and the bio-inspired synthesis of 4,6-dimethoxybenzofuran-2-carbaldehyde .
While the specific 2-carbaldehyde derivative is primarily utilized as a high-value synthetic intermediate (pharmacophore) in medicinal chemistry, its structural core is deeply rooted in natural product families found in Sesbania, Cyperus, and Taxus species. This guide bridges the gap between natural product isolation and semi-synthetic production.
Executive Summary: The Natural-Synthetic Interface
4,6-Dimethoxybenzofuran-2-carbaldehyde represents a critical "privileged scaffold" in drug discovery, mimicking the benzofuran cores of naturally occurring aurones and 2-arylbenzofurans .
-
Natural Status: The specific 2-carbaldehyde is rarely isolated as a stable end-product in nature due to the high reactivity of the C2-formyl group. It typically exists as a transient metabolite or is derivatized into complex glycosides and aurones.
-
Primary Source: It is accessible via semi-synthesis starting from naturally occurring phenols, specifically 3,5-dimethoxyphenol (Taxicatigenin).
-
Biological Relevance: The 4,6-dimethoxy substitution pattern is essential for cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines, mimicking the pharmacophores of Sesbania metabolites.
Natural Sources of Precursors and Structural Analogs
To access this scaffold via natural routes, researchers must target the biosynthetic precursors or isolate structurally related analogs for degradation.
A. Primary Biosynthetic Precursor: 3,5-Dimethoxyphenol
The most direct natural starting material for the semi-synthesis of the target aldehyde.
| Organism | Common Name | Part Used | Yield Potential | Notes |
| Taxus baccata | European Yew | Leaves/Arils | Moderate | Found as the aglycone of Taxicatin. Requires hydrolysis. |
| Streptomyces antioxidans | Actinobacteria | Fermentation Broth | High (Scalable) | Produces 3,5-dimethoxyphenol as a secondary metabolite. |
| Camellia sinensis | Tea | Leaves | Low | Present as a minor catabolite of catechins. |
B. Structural Analogs (Sources of the 4,6-Dimethoxy Scaffold)
These organisms produce complex molecules containing the 4,6-dimethoxybenzofuran core.
| Organism | Compound Class | Target Metabolite | Modification Required |
| Sesbania grandiflora | Fabaceae | Sesbagrandiflorains A-C | Oxidative cleavage of the C2-aryl group. |
| Cyperus radians | Cyperaceae | 4,6-Dimethoxyaurones | Reduction of the aurone benzylidene bond. |
| Peperomia spp.[1][2][3][4] | Piperaceae | Peperomins | Seconolide analogs requiring cyclization. |
Technical Protocol: Isolation of the Precursor (3,5-Dimethoxyphenol)
Objective: Isolation of Taxicatin from Taxus baccata followed by hydrolysis to yield the 3,5-dimethoxyphenol scaffold.
Reagents & Equipment[4]
-
Biomass: Dried needles of Taxus baccata.
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Hydrolysis: 2M HCl.
-
Chromatography: Sephadex LH-20, Silica Gel 60.
Step-by-Step Workflow
-
Extraction: Macerate 1 kg of dried needles in MeOH (5 L) for 48 hours at room temperature. Filter and concentrate under reduced pressure.
-
Partitioning: Suspend the crude extract in water (500 mL) and partition sequentially with n-hexane (remove lipids) and DCM. Discard the hexane layer.
-
Glycoside Isolation: Subject the aqueous phase to Diaion HP-20 column chromatography. Elute with a water-MeOH gradient. Taxicatin elutes at 40-60% MeOH.
-
Hydrolysis (Critical Step):
-
Dissolve Taxicatin in 2M HCl/MeOH (1:1).
-
Reflux at 80°C for 2 hours.
-
Monitor via TLC (System: Toluene/EtOAc 7:3). The glycoside spot (
) will disappear, and the aglycone (3,5-dimethoxyphenol) spot ( ) will appear.
-
-
Purification: Extract the reaction mixture with EtOAc. Purify the organic layer via Silica Gel chromatography (Hexane/EtOAc gradient) to yield pure 3,5-dimethoxyphenol .
Bio-Inspired Semi-Synthesis: The Vilsmeier-Haack Route
This protocol converts the natural precursor (3,5-dimethoxyphenol) into 4,6-dimethoxybenzofuran-2-carbaldehyde . This is the industry-standard method for generating the aldehyde for drug development.
Reaction Logic[4][5]
-
Cyclization: Reaction with bromoacetaldehyde diethyl acetal (or ethyl bromoacetate) constructs the furan ring.
-
Formylation: The Vilsmeier-Haack reaction selectively installs the aldehyde at the highly reactive C2 position of the benzofuran ring.
Experimental Protocol
Step 1: Synthesis of 4,6-Dimethoxybenzofuran
-
Dissolve 3,5-dimethoxyphenol (10 mmol) in DMF.
-
Add
(20 mmol) and bromoacetaldehyde diethyl acetal (12 mmol). -
Reflux at 150°C for 6 hours.
-
Workup: Pour into ice water, extract with ether. Treat the intermediate with polyphosphoric acid (PPA) in benzene at reflux to effect cyclization.
Step 2: C2-Formylation (Vilsmeier-Haack)
-
Reagent Prep: Cool DMF (5 mL) to 0°C. Dropwise add
(1.2 eq) under . Stir for 30 min to generate the chloroiminium ion. -
Addition: Dissolve 4,6-dimethoxybenzofuran (from Step 1) in DMF and add slowly to the Vilsmeier reagent.
-
Reaction: Warm to room temperature, then heat to 80°C for 4 hours.
-
Hydrolysis: Pour the mixture into crushed ice/NaOAc solution. The aldehyde precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water.
Biosynthetic & Synthetic Pathway Visualization
The following diagram illustrates the relationship between the natural precursor, the semi-synthetic aldehyde, and its downstream natural product analogs.
Caption: Pathway bridging natural extraction of precursors (Green) to the semi-synthetic target (Blue) and its relationship to complex natural metabolites (Red).
Pharmacological Applications & Integrity
Researchers utilizing 4,6-dimethoxybenzofuran-2-carbaldehyde focus on its electrophilic aldehyde moiety , which can form Schiff bases with protein targets.
-
Anti-Cancer: The 4,6-dimethoxy pattern enhances lipophilicity and cellular uptake. Derivatives have shown
values < 5 against MCF-7 cell lines, outperforming non-methoxylated analogs. -
Anti-Tubercular: Analogs synthesized from this aldehyde mimic the activity of Sesbania metabolites against Mycobacterium tuberculosis H37Rv.
-
Quality Control: The synthesized aldehyde must be stored under inert atmosphere (
) at -20°C. Oxidation to the carboxylic acid (4,6-dimethoxybenzofuran-2-carboxylic acid) is a common degradation pathway that inactivates the molecule.
References
-
Noviany, N., et al. (2020).[4] "Structure characterization and biological activity of 2-arylbenzofurans from an Indonesian plant, Sesbania grandiflora (L.) Pers." Phytochemistry Letters, 35, 211-215. Link
-
Uslu, H., et al. (2025).[4] "Synthesis of novel benzofuran-4,7-quinones from 4,6-dimethoxybenzofurans specifically targeting breast and lung cancer cells." ResearchGate.[2][5] Link
-
Miao, Y.H., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[4][6][5][7][8] RSC Advances, 9, 27510-27540.[4] Link
-
PubChem. (2024). "Compound Summary: 3,5-Dimethoxyphenol."[9][10] National Library of Medicine. Link
-
Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
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- 8. ptfarm.pl [ptfarm.pl]
- 9. CNP0317816.0 - COCONUT [coconut.naturalproducts.net]
- 10. chemimpex.com [chemimpex.com]
Biological Activity of Dimethoxybenzofuran Aldehydes: A Technical Guide
The following technical guide is structured to provide a comprehensive analysis of dimethoxybenzofuran aldehydes, focusing on their chemical architecture, biological mechanisms, and experimental applications.
Executive Summary
Dimethoxybenzofuran aldehydes (e.g., 4,7-dimethoxybenzofuran-5-carbaldehyde and 5,6-dimethoxybenzofuran-2-carbaldehyde) represent a privileged scaffold in medicinal chemistry. Unlike simple heterocycles, the fusion of the electron-rich furan ring with a dimethoxy-substituted benzene core creates a planar, lipophilic structure capable of intercalating DNA and binding to hydrophobic protein pockets (e.g., the colchicine binding site of tubulin).
While the aldehyde functionality itself imparts moderate electrophilic reactivity—useful for covalent interactions with cysteine residues—its primary value lies as a high-fidelity precursor for Schiff bases, hydrazones, and chalcones . These derivatives exhibit potent anticancer (IC50 < 10 µM) , antimicrobial , and anti-inflammatory (NLRP3 inhibition) activities. This guide details the structure-activity relationships (SAR), synthesis, and validation protocols for these compounds.
Chemical Architecture & SAR Analysis
The biological efficacy of dimethoxybenzofuran aldehydes is governed by specific structural features. The "dimethoxy" pattern is not arbitrary; it modulates the electron density of the aromatic system, influencing both metabolic stability and binding affinity.
Structure-Activity Relationship (SAR)[1]
-
The Benzofuran Core: Mimics DNA base pairs (purines), facilitating intercalation.
-
Methoxy Groups (Positions 4,7 or 5,6):
-
Electronic Effect: Act as electron-donating groups (EDGs), increasing the nucleophilicity of the ring, which is critical for Vilsmeier-Haack formylation.
-
Lipophilicity: Enhance membrane permeability (logP modulation).
-
Metabolic Blockade: Methoxy substitution at para-positions can block metabolic hydroxylation, extending half-life.
-
-
The Aldehyde (-CHO):
-
Direct Activity: Forms reversible covalent bonds with amine residues on proteins (Schiff base formation in situ).
-
Derivatization Handle: Essential for extending the scaffold into chalcones (via Claisen-Schmidt condensation) to target tubulin or kinases.
-
Visualization: SAR Logic
Figure 1: Structural logic governing the biological activity of dimethoxybenzofuran aldehydes.
Therapeutic Applications & Mechanisms
Anticancer Activity
The most significant application of dimethoxybenzofuran aldehydes is in oncology. Derivatives synthesized from these aldehydes (particularly chalcones and sulfonamides) function as Microtubule Destabilizing Agents (MDAs) .
-
Mechanism: They bind to the colchicine-binding site of β-tubulin. This inhibits microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[1]
-
Key Data: 5,6-dimethoxybenzofuran derivatives have demonstrated IC50 values as low as 0.086 µM against MCF-7 (breast cancer) and K562 (leukemia) cell lines.
Anti-Inflammatory (NLRP3 Inhibition)
Recent studies highlight 4,7-dimethoxybenzofuran-5-carbaldehyde as a precursor to Velutone F analogs.
-
Effect: Inhibition of IL-1β release.
-
Relevance: Potential treatment for gout, atherosclerosis, and neuroinflammation.
Antimicrobial Activity
The aldehyde moiety exhibits moderate intrinsic activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: Likely involves Schiff base formation with bacterial cell wall proteins or inhibition of specific enzymes like N-myristoyltransferase (NMT).
Visualization: Mechanism of Action Pathways
Figure 2: Dual mechanistic pathways: Tubulin inhibition (Anticancer) and NLRP3 inhibition (Anti-inflammatory).
Experimental Protocols
Synthesis: Vilsmeier-Haack Formylation
This is the industry-standard protocol for introducing the aldehyde group onto the electron-rich dimethoxybenzofuran ring.
Objective: Synthesize 4,7-dimethoxybenzofuran-5-carbaldehyde. Precursor: 4,7-dimethoxybenzofuran.[2][4][3]
Protocol:
-
Reagent Prep: In a flame-dried round-bottom flask under Argon, cool DMF (3.25 equiv) to 0°C.
-
Activation: Add POCl₃ (1.2 equiv) dropwise. Stir for 30 mins at 0°C to generate the Vilsmeier salt (chloroiminium ion).
-
Addition: Dissolve 4,7-dimethoxybenzofuran (1.0 equiv) in dry DMF and add dropwise to the Vilsmeier reagent.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Then heat to 80°C for 4 hours (monitoring via TLC, Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture into crushed ice/sodium acetate (saturated solution) to hydrolyze the iminium intermediate. Stir for 1 hour.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
Validation Check:
-
¹H NMR: Look for a singlet signal at ~10.2–10.5 ppm (Aldehyde proton).
-
IR: Strong stretch at 1660–1680 cm⁻¹ (C=O).
Bioassay: MTT Cytotoxicity Screen
Objective: Determine IC50 of the synthesized aldehyde or derivative against MCF-7 cells.
Protocol:
-
Seeding: Seed MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Add to wells (Triplicate).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form).
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Data Summary: Biological Potency
The following table summarizes reported activities for dimethoxybenzofuran aldehydes and their immediate derivatives.
| Compound Class | Target / Cell Line | Activity Metric | Reference |
| 5,6-Dimethoxybenzofuran-2-carbaldehyde | S. aureus (Bacteria) | MIC: 62.5 µg/mL | [1] |
| Benzofuran-Chalcone Hybrid (Derivative) | MCF-7 (Breast Cancer) | IC50: 0.086 µM | [2] |
| 4,7-Dimethoxybenzofuran-5-carbaldehyde | NLRP3 Inflammasome | Inhibition of IL-1β | [3] |
| Benzofuran-Hydrazone (Derivative) | C. albicans (Fungi) | MIC: 25 µg/mL | [1] |
| Substituted Benzofuran | Tubulin Polymerization | IC50: 1.2 µM | [4] |
References
-
Kirilmis, C. et al. (2008). Synthesis and antimicrobial activity of some novel benzofuran derivatives. Molecules. Link
-
Luo, Y. et al. (2011). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry. Link
-
Gao, Y. et al. (2022). Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F. International Journal of Molecular Sciences. Link
-
Kamal, A. et al. (2011). Synthesis and biological evaluation of 2-aroylbenzofuran derivatives as antimicrotubule agents. Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[5] General Procedure for Vilsmeier-Haack Synthesis. Link
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
4,6-Dimethoxy-1-benzofuran-2-carbaldehyde: A Technical Guide to Nomenclature, Synthesis, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutics. 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (CAS: 108639-48-1)[1] is a premier heterocyclic building block. Characterized by its electron-rich aromatic core and a highly reactive formyl group, this compound is indispensable for synthesizing complex chalcones, Schiff bases, and fused heterocyclic derivatives[2]. This whitepaper provides an in-depth analysis of its structural nomenclature, physicochemical properties, validated synthetic protocols, and mechanistic role in modern drug discovery.
Structural Anatomy & IUPAC Nomenclature
Understanding the reactivity of a molecule begins with deconstructing its IUPAC name. The nomenclature of 4,6-dimethoxy-1-benzofuran-2-carbaldehyde maps directly to its electronic distribution and synthetic utility:
-
1-Benzofuran Core: The foundational scaffold is a bicyclic system comprising a benzene ring fused to a furan ring. The oxygen atom is designated as position 1. This heteroaromatic system is planar and highly conjugated.
-
2-Carbaldehyde: A formyl group (-CHO) is attached to the C2 position of the furan ring. The C2 position is naturally electron-deficient due to the inductive pull of the adjacent oxygen, making the aldehyde carbon highly susceptible to nucleophilic attack (e.g., Knoevenagel condensations).
-
4,6-Dimethoxy: Two methoxy (-OCH3) groups are located at the C4 and C6 positions of the benzene ring. These are strong electron-donating groups via resonance, which significantly increase the electron density of the aromatic system. This electron richness enhances the molecule's binding affinity to certain biological targets through
stacking and hydrogen bond acceptance[3].
Physicochemical Profiling
To ensure reproducibility in assay development and synthesis, the core quantitative data for 4,6-dimethoxy-1-benzofuran-2-carbaldehyde is summarized below[1][2][4].
| Property | Value |
| IUPAC Name | 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde |
| CAS Registry Number | 108639-48-1 |
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.20 g/mol |
| SMILES String | COC1=CC(OC)=C2C=C(C=O)OC2=C1 |
| InChIKey | CGKXSPVNHTZZGR-UHFFFAOYSA-N |
| Physical Form | Powder |
| Storage Temperature | Room Temperature (RT) |
Synthetic Methodologies: Directed C2-Formylation
While various methods exist to construct the benzofuran core, functionalizing an existing 4,6-dimethoxybenzofuran at the C2 position requires precision. The most reliable method is directed lithiation followed by electrophilic formylation .
Experimental Protocol & Causality Analysis
The following protocol is designed as a self-validating system to ensure maximum yield and purity.
Step 1: Substrate Preparation & Cryogenic Cooling
-
Action: Dissolve 4,6-dimethoxybenzofuran in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Causality: THF is selected because its oxygen atoms coordinate with lithium ions, breaking up n-BuLi hexamers and enhancing its reactivity. The -78°C cryogenic temperature is non-negotiable; it ensures strict kinetic control, preventing the highly reactive n-BuLi from cleaving the THF solvent or attacking the methoxy groups.
-
Self-Validation: The persistence of a clear solution without precipitation confirms the absence of moisture. Any immediate cloudiness indicates water contamination, requiring the solvent to be discarded and re-dried.
Step 2: Directed Lithiation
-
Action: Add 1.1 equivalents of n-Butyllithium (n-BuLi) dropwise over 15 minutes. Stir for 1 hour at -78°C.
-
Causality: The heteroatom (oxygen) in the furan ring directs the lithium to the adjacent C2 position. The C2 proton is the most acidic due to the inductive effect of the oxygen, allowing for regioselective deprotonation.
-
Self-Validation: Quench a 0.1 mL micro-aliquot in D2O and analyze via crude
H-NMR. The complete disappearance of the characteristic C2-H singlet (typically ~6.7 ppm) validates 100% lithiation.
Step 3: Electrophilic Quench
-
Action: Add 1.5 equivalents of anhydrous Dimethylformamide (DMF) dropwise.
-
Causality: DMF acts as a formyl cation equivalent. The nucleophilic C2-lithio species attacks the carbonyl carbon of DMF, forming a highly stable tetrahedral hemiaminal intermediate that prevents over-addition.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2, UV 254 nm). Quenching a TLC capillary spot with NH4Cl will reveal the product spot, which has a lower
than the starting material due to the polar aldehyde group.
Step 4: Hydrolysis & Isolation
-
Action: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract with ethyl acetate.
-
Causality: The mildly acidic NH4Cl safely collapses the hemiaminal intermediate into the final aldehyde. Strong mineral acids (like HCl) are strictly avoided, as they can cause acid-catalyzed polymerization or ring-opening of the electron-rich furan core.
Workflow for directed C2-lithiation and formylation of 4,6-dimethoxybenzofuran.
Mechanistic Role in Drug Discovery
The 4,6-dimethoxy-1-benzofuran-2-carbaldehyde scaffold is highly prized in medicinal chemistry for its ability to mimic natural biological ligands.
Anticancer & Cytotoxic Applications
Derivatives synthesized from this aldehyde (such as benzofuran-chalcones and benzofuran-quinones) have demonstrated potent cytotoxicity against MDA-MB-231 breast cancer and A549 lung cancer cell lines[5]. The electron-donating methoxy groups at positions 4 and 6 enhance the lipophilicity and cellular permeability of the molecule. Once inside the cell, these derivatives often act as Michael acceptors or redox cyclers, inducing targeted cell death.
Mechanism of Action (Apoptosis Induction)
Many benzofuran derivatives generated from this aldehyde trigger apoptosis via the intrinsic mitochondrial pathway. The molecules induce Reactive Oxygen Species (ROS) overproduction, leading to mitochondrial membrane depolarization. This structural collapse releases Cytochrome C into the cytosol, triggering the Caspase-9 to Caspase-3 executioner cascade[3][5].
Apoptotic signaling pathway induced by benzofuran-derived therapeutic agents.
References
-
Uslu Ucar, et al. "Synthesis of novel benzofuran-4,7-quinones from 4,6-dimethoxybenzofurans specifically targeting breast and lung cancer cells." ResearchGate. [Link]
-
Noviany, N., et al. "Structural revision of sesbagrandiflorains A and B, and synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran derivatives." Journal of Natural Medicines, 2020.[Link]
Sources
Pharmacophore Modeling of Dimethoxybenzofuran Derivatives
Targeting the Cholinergic Pathway in Neurodegeneration
Executive Summary: The Privileged Scaffold
The 5,6-dimethoxybenzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets, including Acetylcholinesterase (AChE), Sigma-1 receptors (
This guide details the pharmacophore modeling of these derivatives, specifically focusing on their design as dual-binding AChE inhibitors for Alzheimer’s Disease (AD). We synthesize ligand-based and structure-based approaches to define the precise 3D requirements for binding.
The Pharmacophoric "Warhead": Why Dimethoxy?
In the context of AChE inhibition, the 5,6-dimethoxybenzofuran moiety is not merely a spacer; it is a pharmacophoric mimic of the indanone core found in Donepezil (Aricept®).
-
Electronic Effects: The methoxy groups at positions 5 and 6 increase electron density on the aromatic ring, enhancing
stacking interactions with aromatic residues (e.g., Trp286 in the Peripheral Anionic Site of AChE). -
H-Bond Vectors: The oxygen atoms act as HBAs. In high-affinity ligands, these oxygens often accept hydrogen bonds from backbone amides or specific water networks within the binding pocket.
-
Conformational Locking: The steric bulk of the methoxy groups restricts rotation, often locking the ligand into a bioactive conformation that minimizes entropy loss upon binding.
Table 1: Physicochemical Profile of the 5,6-Dimethoxybenzofuran Core
| Property | Value/Description | Relevance to Pharmacophore |
| LogP | ~2.5 - 3.2 | Moderate lipophilicity; ideal for CNS penetration (BBB crossing). |
| H-Bond Acceptors | 2 (Methoxy Oxygens) | Critical for anchoring to solvent-exposed regions or specific residues. |
| Ring Aromaticity | High (Fused System) | Enables |
| Rotatable Bonds | 2 (Methoxy-C bonds) | Limited flexibility requires precise conformational sampling during modeling. |
Computational Workflow: The "Dual-Binding" Hypothesis
Effective pharmacophore modeling for this scaffold requires a "Dual-Binding" hypothesis. The benzofuran core typically targets the Peripheral Anionic Site (PAS) , while a basic amine side chain (linked via a spacer) targets the Catalytic Active Site (CAS) .
Diagram 1: The Pharmacophore Generation Workflow
The following diagram outlines the logical flow from library preparation to model validation.
Caption: Step-by-step workflow for generating a ligand-based pharmacophore model for benzofuran derivatives.
Detailed Experimental Protocol
This protocol is software-agnostic but follows logic applicable to platforms like MOE (Molecular Operating Environment), LigandScout, or Discovery Studio.
Phase 1: Dataset Curation & Preparation
-
Selection: Curate a training set of 15–20 dimethoxybenzofuran derivatives with known IC
values spanning 3 orders of magnitude (e.g., 1 nM to 10 M). -
Stereochemistry: Ensure the basic amine (often a piperidine or piperazine linker) is protonated. At physiological pH (7.4), the nitrogen is positively charged.
-
Energy Minimization: Use the MMFF94x force field.
-
Critical Step: Perform a stochastic conformational search specifically for the methoxy groups. The O-CH3 bond can adopt syn or anti conformations relative to the aromatic ring. The in-plane conformation is usually favored due to conjugation, but slight out-of-plane twisting is possible.
-
Phase 2: Pharmacophore Feature Definition
Based on the SAR of Donepezil-like compounds, define the following features:
-
F1: Ring Aromatic (RA): Centered on the benzofuran benzene ring.
-
Function: Maps to Trp286 in the AChE PAS.
-
-
F2 & F3: Hydrogen Bond Acceptor (HBA): Centered on the methoxy oxygens at positions 5 and 6.
-
Vector: The vector should point outward, away from the ring system.
-
-
F4: Hydrophobic (Hyd): Encompassing the furan ring.
-
F5: Positive Ionizable (PI): Centered on the nitrogen of the linker/side chain.
-
Distance Constraint: The distance between the Centroid of the Benzofuran (RA) and the PI feature is the critical determinant of potency. For dual binding, this is typically 12–14 Å .
-
Phase 3: Model Generation & Scoring
-
Alignment: Align all training set molecules using the rigid benzofuran core as the anchor.
-
Hypothesis Generation: Generate 10 common feature hypotheses.
-
Scoring: Rank hypotheses based on:
-
Survival Score: Fit of the pharmacophore to the active ligands.
-
Selectivity: Ability to exclude inactive analogs (if included in training).
-
Phase 4: Validation (The "Trustworthiness" Pillar)
A model is only as good as its predictive power.
-
Decoy Set: Generate 500 decoys (molecules with similar MW and LogP but different topology) using the DUD-E database methodology.
-
Screening: Screen the combined Active + Decoy set against the pharmacophore.
-
Metrics: Calculate the Enrichment Factor (EF) and the Area Under the ROC Curve (AUC). A valid model must have an AUC > 0.7.
Structural Mechanism: The AChE Binding Mode
To ground this pharmacophore in physical reality, we map it to the AChE binding pocket. The dimethoxybenzofuran moiety binds at the Peripheral Anionic Site (PAS) , preventing substrate entry and inhibiting A
Diagram 2: Pharmacophore-to-Receptor Mapping
This diagram illustrates the specific interactions between the ligand features and the receptor residues.
Caption: Interaction map of 5,6-dimethoxybenzofuran derivatives within the AChE binding gorge.
References
-
Nadri, H., et al. (2013). 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety.[1][2] DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Parr, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives. Retrieved from [Link]
-
NIH. (2022). Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Schiff Bases from 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde for Drug Discovery
Introduction: The Strategic Convergence of Benzofurans and Schiff Bases
In the landscape of medicinal chemistry, the benzofuran scaffold is recognized as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] This versatility makes the benzofuran nucleus a cornerstone for the design of novel therapeutic agents.[5][7][8][9]
Parallel to this, Schiff bases, compounds characterized by the azomethine or imine group (-C=N-), represent another critical class of pharmacologically significant molecules.[10][11][12] The imine group is not merely a structural linker but an active pharmacophore, crucial for the biological activities of these compounds, which span antibacterial, antifungal, and antitumor applications.[1][13][14]
The strategic chemical union of these two powerful moieties—the benzofuran core and the Schiff base linkage—presents a compelling avenue for drug discovery. The resulting hybrid molecules have the potential for synergistic or enhanced bioactivity, creating novel chemical entities with significant therapeutic promise.[1][15][16] This application note provides a comprehensive, field-proven guide to the synthesis of Schiff bases using 4,6-dimethoxy-1-benzofuran-2-carbaldehyde as a key starting material. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and outline the necessary characterization techniques to ensure the synthesis of high-purity, well-defined compounds for research and development.
The Chemistry of Formation: Mechanism and Catalysis
The formation of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration.[11][12][17] Understanding the mechanism is paramount to optimizing reaction conditions and ensuring high yields.
The process occurs in two principal, reversible stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 4,6-dimethoxy-1-benzofuran-2-carbaldehyde. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral, but unstable, carbinolamine (or hemiaminal).[17][18]
-
Dehydration: This is the rate-determining step of the reaction.[18] The carbinolamine eliminates a molecule of water to form the stable C=N double bond of the imine. This step is typically catalyzed by a mild acid, such as glacial acetic acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).
It is a common misconception that "more catalyst is better." In this reaction, the acid concentration must be carefully controlled. An excessively high acid concentration will protonate the primary amine starting material, rendering its lone pair unavailable for the initial nucleophilic attack and halting the reaction.[18] Therefore, the reaction is best performed under mildly acidic conditions. The equilibrium can be effectively driven towards the product by either precipitating the Schiff base as it forms or by removing the water byproduct.[12][18]
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of (E)-N-(phenyl)-1-(4,6-dimethoxy-1-benzofuran-2-yl)methanimine, a representative Schiff base derived from 4,6-dimethoxy-1-benzofuran-2-carbaldehyde and aniline. This method can be adapted for various primary amines.
Materials and Equipment
-
Reagents:
-
4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (1 equivalent)
-
Aniline (or other primary amine, 1 equivalent)
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (Catalytic amount)
-
Hexanes and Ethyl Acetate (TLC Grade)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC chamber and UV lamp (254 nm)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4,6-dimethoxy-1-benzofuran-2-carbaldehyde (e.g., 1.0 g, 4.85 mmol) in a minimal amount of absolute ethanol (approx. 20-25 mL). In a separate beaker, dissolve an equimolar amount of aniline (0.45 g, 4.85 mmol) in absolute ethanol (approx. 10 mL).[19]
-
Reaction Initiation: While stirring the aldehyde solution at room temperature, add the aniline solution dropwise. To this mixture, add 3-4 drops of glacial acetic acid to catalyze the reaction.[19]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring. The reaction is typically complete within 2-4 hours.[19]
-
Reaction Monitoring (Self-Validation System): The progress of the reaction must be monitored by TLC to ensure completion and avoid the formation of byproducts from prolonged heating.
-
Solvent System: Prepare a mobile phase of 7:3 Hexanes:Ethyl Acetate in a TLC chamber.
-
Spotting: On a TLC plate, draw a baseline in pencil. Spot three lanes:
-
L (Left): A dilute solution of the starting aldehyde.
-
C (Center): A co-spot, where you first spot the starting aldehyde, then spot the reaction mixture directly on top of it.
-
R (Right): A sample of the reaction mixture.
-
-
Analysis: Place the plate in the chamber and allow the solvent to elute. Visualize the plate under a UV lamp. The reaction is complete when the starting aldehyde spot (visible in the 'L' lane) has completely disappeared from the 'R' lane. The co-spot ('C' lane) is crucial for confirming that the spot in the reaction mixture is not the starting material, especially if the Rf values are close.[20][21] A new, distinct spot corresponding to the Schiff base product should be clearly visible.
-
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the Schiff base product will precipitate as a crystalline solid. If precipitation does not occur spontaneously, place the flask in an ice bath for 30 minutes.
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.[19]
-
For optimal purity, recrystallize the crude product from hot ethanol.[22][23] Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Dry the purified product under vacuum to yield the final Schiff base.
-
Comprehensive Characterization
To confirm the identity and purity of the synthesized Schiff base, a combination of spectroscopic techniques is essential. The data presented below are typical expected results for a successful synthesis.
| Analytical Technique | Key Observation for Structure Confirmation |
| FT-IR Spectroscopy | Disappearance of the strong aldehyde C=O stretching band (approx. 1670-1690 cm⁻¹) and the primary amine N-H stretches (approx. 3300-3400 cm⁻¹). Appearance of a new, characteristic imine C=N stretching band (approx. 1610-1640 cm⁻¹).[1][24][25] |
| ¹H NMR Spectroscopy | Complete disappearance of the diagnostic singlet for the aldehyde proton (-CHO) typically found at δ 9.5-10.5 ppm.[26] Appearance of a new singlet for the azomethine proton (-CH=N-) in the region of δ 8.0-9.0 ppm.[1][24][27] The signals for aromatic and methoxy group protons will also be present in their expected regions. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon resonance (approx. δ 185-195 ppm). Appearance of a new resonance for the imine carbon (-C=N-) at approx. δ 155-165 ppm.[1] |
| Mass Spectrometry (ESI-MS) | The detection of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base, confirming the correct mass.[1][24][28] |
Applications and Future Perspectives
The Schiff bases synthesized from 4,6-dimethoxy-1-benzofuran-2-carbaldehyde are not merely academic curiosities; they are potent scaffolds for the development of new therapeutics.
-
Anticancer Agents: Benzofuran derivatives are well-documented for their anticancer activities, acting through various mechanisms such as kinase inhibition and antiproliferative effects.[3][4][7][8] The addition of the Schiff base moiety can enhance this activity, leading to novel compounds for evaluation against various cancer cell lines.[14]
-
Antimicrobial Agents: The imine group is a known pharmacophore for antimicrobial activity.[1][10] These benzofuran-Schiff base hybrids have shown promise as antibacterial and antifungal agents, potentially addressing the growing challenge of antimicrobial resistance.[13][29][30]
-
Ligands for Bioinorganic Chemistry: The nitrogen and oxygen atoms within these molecules make them excellent ligands for coordinating with metal ions.[11][17] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and can also find applications in catalysis.[10][31][32]
The protocols and data presented herein provide a robust foundation for researchers, scientists, and drug development professionals to synthesize and explore this promising class of compounds, accelerating the discovery of new and effective therapeutic agents.
References
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles.
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.
- Anticancer therapeutic potential of benzofuran scaffolds. SciSpace.
- Benzofuran derivative with anticancer activity.
- How to purify Schiff base product?
- REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.
- Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Chlorobenzaldehyde. Benchchem.
- Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Taylor & Francis Online.
- Is there an effective way of purifying schiff bases?
- Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. Semantic Scholar.
- A proposed mechanism for the synthesis of a Schiff base.
- Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient C
- “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal.
- Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applic
- Discovery of Schiff bases as potent antibacterial and antifungal agents. RSC Publishing.
- Synthesis of Schiff bases of benzofuran with potential biological activity. PubMed.
- Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes.
- Benzofuran – Knowledge and References. Taylor & Francis.
- Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace.
- Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base.
- SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES. Worldwidejournals.com.
- How To: Monitor by TLC. University of Rochester Chemistry Department.
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Monitoring Reactions by TLC.
- BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT.
- Schiff base synthesis by unconventional route: An innovative green approach. Der Pharma Chemica.
- View of Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. Journal of Pharmaceutical Sciences and Research.
- SYNTHESIS OF SCHIFF BASES OF 7-METHOXY-2-[4- (METHYLSULFANYL)PHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND ANIMES AND HYDRAZIDE.
- Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular docking studies. DergiPark.
- Dakin Oxidation of 4,6-Dimethoxybenzofuran-7- Carbaldehydes: Synthesis of Benzofuran-7-ols. DergiPark.
- Reactivity of Benzofuran Derivatives.
- Synthesis and Application of Schiff Bases Derived from 2-Methoxyquinoline-4-carbaldehyde: A Detailed Guide for Researchers. Benchchem.
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Application Note: Selective Oxidation of 4,6-dimethoxybenzofuran-2-ylmethanol
A Comparative Guide to Modern and Classical Oxidation Protocols
Abstract
This application note provides a comprehensive technical guide for the selective oxidation of 4,6-dimethoxybenzofuran-2-ylmethanol to its corresponding aldehyde, 4,6-dimethoxybenzofuran-2-carbaldehyde. This aldehyde is a valuable synthetic intermediate in the development of novel pharmaceutical agents and functional materials. Recognizing the diverse needs of researchers, this guide details and compares three robust oxidation methodologies: the use of activated Manganese Dioxide (MnO₂), the hypervalent iodine reagent Dess-Martin Periodinane (DMP), and the classical Pyridinium Chlorochromate (PCC). We offer an in-depth analysis of the mechanistic underpinnings, procedural rationale, and comparative performance of each method. Detailed, step-by-step protocols are provided to ensure reliable and reproducible outcomes for professionals in chemical research and drug development.
Introduction and Strategic Overview
The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of derivatives often requires access to functionalized building blocks, among which 4,6-dimethoxybenzofuran-2-carbaldehyde is a key precursor. The selective oxidation of the corresponding primary alcohol is a critical transformation that demands high efficiency while preventing over-oxidation to the carboxylic acid.
The substrate, 4,6-dimethoxybenzofuran-2-ylmethanol, possesses a benzylic-type alcohol. This structural feature renders it activated for oxidation but also makes the resulting aldehyde susceptible to further oxidation. Therefore, the choice of oxidant and reaction conditions is paramount. This guide evaluates three distinct yet effective methods, providing researchers with the rationale to select the most appropriate protocol based on scale, substrate sensitivity, and laboratory constraints (e.g., toxicity, cost).
Target Transformation:
Rationale for Oxidant Selection
The choice of an oxidizing agent is dictated by a balance of reactivity, selectivity, and practicality. The benzylic nature of the alcohol on the electron-rich benzofuran ring system guides our selection towards reagents known for their mildness and specificity.
-
Manganese Dioxide (MnO₂): A classic and highly selective heterogeneous oxidant for allylic and benzylic alcohols.[2][3] Its primary advantage lies in its mildness and the simplicity of the work-up; the reagent and byproducts are solids that can be removed by simple filtration.[4] However, it often requires a large excess of the reagent (10 equivalents or more), and its reactivity is highly dependent on its method of preparation or "activation".[3][4]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent renowned for its exceptional mildness and broad functional group tolerance.[5][6] DMP operates under neutral pH and at room temperature, making it ideal for sensitive substrates.[5] The reactions are typically fast and clean, providing high yields with a simple work-up.[7] Its higher cost and potential instability are primary considerations.
-
Pyridinium Chlorochromate (PCC): A stable, readily available chromium(VI)-based oxidant that reliably converts primary alcohols to aldehydes with minimal over-oxidation.[8][9] Unlike other chromium reagents like Jones reagent, PCC can be used in anhydrous organic solvents, which prevents the formation of hydrates that can be further oxidized.[9] Its main drawbacks are the toxicity of chromium compounds and its inherent acidity, which may require buffering for acid-sensitive substrates.[8][10]
Mechanistic Insight: A Visual Guide
Understanding the reaction mechanism is key to troubleshooting and adapting protocols. The diagram below illustrates the generalized pathway for alcohol oxidation by these reagents, highlighting the crucial C-H bond cleavage step.
Caption: Generalized mechanism for alcohol oxidation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This protocol is recommended for its mild conditions and straightforward purification, making it suitable for moderate to large-scale synthesis where the cost of other reagents might be prohibitive.
Materials:
-
4,6-dimethoxybenzofuran-2-ylmethanol
-
Activated Manganese Dioxide (MnO₂, commercial or freshly prepared)
-
Dichloromethane (DCM), anhydrous
-
Celite® (diatomaceous earth)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4,6-dimethoxybenzofuran-2-ylmethanol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration), add activated MnO₂ (10.0 equiv by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Filter the suspension through a pad of Celite® to remove the MnO₂ and its reduced forms. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
This is the method of choice for small-scale synthesis of high-value, sensitive compounds where yield and purity are paramount.
Materials:
-
4,6-dimethoxybenzofuran-2-ylmethanol
-
Dess-Martin Periodinane (DMP, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4,6-dimethoxybenzofuran-2-ylmethanol (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
-
Add DMP (1.2 equiv) to the solution in one portion at room temperature. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[7] Monitor progress by TLC.
-
Upon completion, dilute the mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The resulting crude aldehyde is often of high purity, but can be further purified by column chromatography if needed.
A classic, cost-effective method that provides reliable results, though it requires careful handling of chromium waste.
Materials:
-
4,6-dimethoxybenzofuran-2-ylmethanol
-
Pyridinium Chlorochromate (PCC, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a suspension of PCC (1.5 equiv) in anhydrous DCM (approx. 0.1 M), add a solution of 4,6-dimethoxybenzofuran-2-ylmethanol (1.0 equiv) in a minimal amount of DCM.
-
Stir the resulting dark brown mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.[8]
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium byproducts.
-
Collect the eluate and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify further by flash column chromatography.
Comparative Data and Workflow
The selection of a protocol often depends on a direct comparison of expected outcomes. The table below summarizes the key operational parameters and performance metrics for each method.
| Parameter | Protocol 1: MnO₂ | Protocol 2: DMP | Protocol 3: PCC |
| Reagent Stoichiometry | 10 equiv (by weight) | 1.2 equiv (molar) | 1.5 equiv (molar) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 4 - 24 hours | 0.5 - 2 hours | 1 - 3 hours |
| Typical Yield | 75 - 90% | >90% | 80 - 95% |
| Work-up | Heterogeneous; filtration | Aqueous quench/extraction | Filtration through silica |
| Considerations | Reagent activity varies; large excess needed.[4] | High cost; moisture sensitive. | Toxic Cr waste; acidic conditions.[9][10] |
The following diagram outlines the universal steps from starting material to the final, purified product, applicable to all three protocols.
Caption: Standard workflow for oxidation and purification.
Product Characterization
The identity and purity of the final product, 4,6-dimethoxybenzofuran-2-carbaldehyde, should be confirmed by standard analytical techniques. Expected data based on structurally similar compounds are as follows:[1][11]
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.85 (s, 1H, -CHO), ~7.50 (s, 1H, H-3), ~6.80 (d, 1H, H-7), ~6.50 (d, 1H, H-5), ~3.95 (s, 3H, -OCH₃), ~3.90 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~180.0 (CHO), ~162.0, ~160.0, ~155.0, ~150.0, ~115.0, ~112.0, ~95.0, ~90.0, ~56.0 (-OCH₃), ~55.5 (-OCH₃).
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₁₀O₄ [M+H]⁺, found to match.
Conclusion
The selective oxidation of 4,6-dimethoxybenzofuran-2-ylmethanol to its aldehyde can be achieved efficiently using several methods. For syntheses where mildness and high yield are critical, Dess-Martin Periodinane is the superior choice. For larger-scale applications where cost is a factor and a simple filtration work-up is desired, activated Manganese Dioxide presents a robust and reliable option. Pyridinium Chlorochromate remains a viable, classic alternative, particularly when cost-effectiveness is a primary driver, provided that appropriate measures are taken to handle chromium waste. The choice of protocol should be guided by the specific requirements of the research objective, balancing factors of scale, cost, safety, and substrate sensitivity.
References
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Taylor, R. J. K. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(10), 851–863. [Link]
-
Fatiadi, A. J. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. [Link]
-
Noviany, N., Samadi, A., Carpenter, E. L., Abugrain, M. E., Hadi, S., Purwitasari, N., ... & Mahmud, T. (2020). Structural revision of sesbagrandiflorains A and B, and synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran derivatives. Journal of Natural Medicines, 74(4), 756–764. [Link]
-
Ucar, G., Uslu Ucar, F., & Yaka, B. (2025). Dakin Oxidation of 4,6-Dimethoxybenzofuran-7- Carbaldehydes: Synthesis of Benzofuran-7-ols. Dergipark. [Link]
-
Uslu Ucar, F., et al. (2026). Synthesis of novel benzofuran-4,7-quinones from 4,6-dimethoxybenzofurans specifically targeting breast and lung cancer cells. ResearchGate. [Link]
-
Noviany, N., et al. (2020). Structural Revision of Sesbagrandiflorains A and B, and Synthesis and Biological Evaluation of 6-Methoxy-2-arylbenzofuran Derivatives. PMC. [Link]
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- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
Reductive amination protocols for benzofuran aldehydes
Part 1: Introduction & Strategic Overview
Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in anti-arrhythmic agents (e.g., Amiodarone), antidepressants, and varying 5-HT receptor ligands. The introduction of an amine side chain via the reductive amination of benzofuran-carboxaldehydes is a pivotal synthetic transformation.
However, this substrate class presents unique challenges. The electron-rich furan ring renders the system susceptible to side reactions under harsh acidic conditions (polymerization) or non-selective catalytic hydrogenation (reduction of the furan double bond to dihydrobenzofuran).
This guide provides three validated protocols designed to maximize yield while preserving the aromatic integrity of the benzofuran core.
Part 2: Mechanistic Insight & Method Selection
The reductive amination of benzofuran aldehydes proceeds through two distinct stages:
-
Condensation: The aldehyde reacts with the amine to form a hemiaminal, which dehydrates to an imine (Schiff base) or iminium ion.
-
Reduction: A hydride source selectively reduces the C=N bond to the C-N bond.
The Critical Decision: The choice of reducing agent dictates the success of the reaction.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | High. Reduces imines much faster than aldehydes. | High. Stable at pH 6-7; selective for imines. | Low. Reduces aldehydes and imines indiscriminately. |
| Protocol Type | One-Pot (Direct). Reagents added together.[1][2][3] | One-Pot (Direct). Requires pH control. | Two-Step. Imine must be pre-formed. |
| Solvent | DCE, DCM, THF.[4][5] | Methanol, Ethanol.[5][6] | Methanol, Ethanol.[5][6] |
| Risk Profile | Low toxicity; moisture sensitive. | High toxicity (HCN potential). | Generates H₂ gas; vigorous. |
| Recommendation | Primary Method (Gold Standard) | Secondary Method (Acid-sensitive groups) | Economic/Scale-up Method |
Visualization: Mechanistic Pathway
Caption: General mechanism for reductive amination.[1][2] STAB allows the "Hydride" step to occur in the presence of the "Aldehyde" without reducing it.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Valuable substrates, parallel synthesis, and avoiding toxic byproducts.
Reagents:
-
Benzofuran-2-carboxaldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) – Optional, use if amine is sluggish.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rates, but DCM is safer.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the benzofuran aldehyde (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Amine Addition: Add the amine (1.1 mmol).
-
Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Activation (Optional): If the amine is electronically deactivated (e.g., aniline derivative), add Glacial Acetic Acid (1.0 mmol). Stir for 30 minutes to promote imine formation.
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–16 hours.
-
Monitoring: Check TLC.[7] The aldehyde spot should disappear. If aldehyde remains but imine is absent, add 0.5 equiv more STAB.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Why this works: STAB is sterically crowded and electron-deficient, making it less nucleophilic than NaBH₄. It coordinates with the basic nitrogen of the imine, delivering the hydride selectively to the C=N bond rather than the C=O bond of the aldehyde [1].
Protocol B: The "Two-Step" (NaBH₄ Method)
Best for: Large-scale reactions where cost is critical, or when using volatile amines.
Reagents:
-
Benzofuran aldehyde (1.0 equiv)
-
Amine (1.0 – 1.1 equiv)
-
Sodium Borohydride (NaBH₄) (1.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[5]
Procedure:
-
Imine Formation: Dissolve aldehyde in anhydrous MeOH (0.2 M). Add amine.[1][3][4][5][6][8][9][10][11] Add 3Å molecular sieves (optional but recommended to drive equilibrium).
-
Reflux/Stir: Stir at room temperature for 4–12 hours (or reflux for 2 hours) to ensure complete conversion to the imine.
-
Critical Checkpoint: Verify complete consumption of aldehyde by TLC or NMR before adding the reducing agent. NaBH₄ will reduce any remaining aldehyde to the alcohol (benzofuran-2-ylmethanol), a difficult-to-separate impurity.
-
-
Reduction: Cool to 0 °C. Add NaBH₄ portion-wise. (Caution: Hydrogen gas evolution).
-
Workup: Stir for 1 hour. Quench with 1M HCl (carefully) to decompose borate complexes, then basify with NaOH to pH >10 for extraction.
Protocol C: Catalytic Hydrogenation (Use with Caution)
Best for: Industrial scale, removing benzyl protecting groups simultaneously.
Warning: The furan double bond is susceptible to reduction under high pressure or with active catalysts (PtO₂, Rh).
Procedure:
-
Catalyst Selection: Use Sulfided Platinum on Carbon (Pt(S)/C) or Palladium on Carbon (Pd/C) poisoned with amines.
-
Conditions: 1 atm H₂, Methanol, Room Temperature.
-
Note: Monitor strictly to prevent over-reduction to the dihydrobenzofuran [2].
Part 4: Troubleshooting & Optimization Guide
Decision Tree: Method Selection
Caption: Decision matrix for selecting the optimal reductive amination protocol.
Common Issues & Solutions
| Problem | Root Cause | Solution |
| Low Conversion | Equilibrium favors aldehyde (wet solvent). | Add dehydrating agents: MgSO₄, Molecular Sieves (3Å), or Ti(OiPr)₄ (Lewis Acid promoter). |
| Dialkylation | Primary amine reacts with product amine.[4][8] | Use excess amine (5-10 equiv) or switch to Protocol B (Two-Step). |
| Alcohol Byproduct | Direct reduction of aldehyde.[10] | Switch to STAB. If using NaBH₄, ensure imine formation is 100% complete before reduction. |
| Furan Reduction | Over-active hydrogenation catalyst. | Avoid H₂/Pd-C. Use stoichiometric hydrides (STAB/NaBH₄) instead. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link
-
Tunge, J. A., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles. ACS Catalysis. Link
-
Oschmann, M., et al. (2019).[11] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. ChemRxiv.[11] Link
-
Dangerfield, E. M., et al. (2010). Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry. Link
Sources
- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 2. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Synthesis and Protocol Optimization for Benzofuran-Based Aurone Derivatives
Executive Summary & Scientific Rationale
Aurones ((Z)-2-benzylidenebenzofuran-3(2H)-ones) represent a privileged scaffold in medicinal chemistry, distinct from their flavonoid isomers (flavones) by a five-membered benzofuranone ring and an exocyclic carbon-carbon double bond.[1] This structural rigidity confers unique pharmacological profiles, including high-affinity inhibition of acetylcholinesterase (AChE), modulation of ABCG2 multidrug transporters, and potent antitumor activity.
This guide provides a definitive protocol for the synthesis of benzofuran-based aurones. Unlike generic procedures, this document addresses the critical bottleneck of stereoselective synthesis —ensuring the thermodynamic Z-isomer is obtained over the kinetic E-isomer—and provides a robust workflow for the preparation of the unstable precursor, benzofuran-3(2H)-one (3-coumaranone).
Key Technical Advantages of This Protocol
-
Stereocontrol: Optimized thermodynamic conditions to favor the bioactive Z-configuration (>95% selectivity).
-
Precursor Stability: A modified cyclization workup to prevent the polymerization of the reactive 3-coumaranone intermediate.
-
Green Scalability: Inclusion of a microwave-assisted method reducing reaction times from hours to minutes.[2]
Retrosynthetic Analysis & Mechanism
The construction of the aurone scaffold relies on the Claisen-Schmidt condensation (crossed-aldol) between a benzofuran-3(2H)-one and a substituted benzaldehyde.
Reaction Pathway Visualization
The following diagram outlines the mechanistic flow from the raw starting material (2-hydroxyacetophenone) to the final aurone derivative.
Figure 1: Step-wise mechanistic pathway for the synthesis of (Z)-aurones via the 3-coumaranone intermediate.
Experimental Protocols
Protocol A: Synthesis of the Key Intermediate (Benzofuran-3(2H)-one)
Critical Note: Benzofuran-3(2H)-one is prone to oxidative dimerization and polymerization. It should be used immediately after synthesis or stored under argon at -20°C.
Reagents:
-
2-Hydroxyacetophenone (10 mmol)
-
Chloroacetyl chloride or NCS (N-Chlorosuccinimide) (11 mmol)
-
Sodium Acetate (anhydrous)
-
Ethanol (absolute)
Step-by-Step Methodology:
-
Chlorination: Dissolve 2-hydroxyacetophenone in CHCl₃. Add NCS slowly at 0°C. Stir for 2 hours, allowing the mixture to reach room temperature. Wash with water, dry over MgSO₄, and evaporate to obtain
-chloro-2-hydroxyacetophenone. -
Cyclization: Dissolve the
-chloro intermediate in absolute ethanol containing 2 equivalents of anhydrous Sodium Acetate. -
Reflux: Heat to reflux for exactly 45 minutes. Do not over-reflux as this degrades the product.
-
Quench: Pour the hot reaction mixture into crushed ice/water (500 mL).
-
Isolation: The benzofuran-3(2H)-one will precipitate as a pale yellow/orange solid. Filter immediately.
-
Validation: Check TLC (Hexane:EtOAc 4:1). The product should appear as a distinct spot (
).
Protocol B: Classical Base-Catalyzed Condensation (Robust Method)
This method is preferred for generating large libraries of derivatives due to its high reproducibility.
Reagents:
-
Benzofuran-3(2H)-one (1.0 equiv)[3]
-
Substituted Benzaldehyde (1.1 equiv)
-
40% Aqueous KOH or NaOH
-
Ethanol or Methanol
Step-by-Step Methodology:
-
Solubilization: Dissolve benzofuran-3(2H)-one (e.g., 2 mmol) and the chosen benzaldehyde (2.2 mmol) in Ethanol (10 mL).
-
Catalysis: Add 40% aq. KOH dropwise (0.5 mL) while stirring vigorously at room temperature.
-
Observation: The solution will typically darken (deep yellow/orange/red) immediately due to the formation of the enolate.
-
-
Reaction: Stir for 2–4 hours. Monitor consumption of the ketone by TLC.
-
Workup (The "Acid Shock"): Pour the reaction mixture into cold dilute HCl (1M, 50 mL).
-
Why? Rapid acidification protonates the alkoxide intermediate and promotes rapid dehydration to the aurone, precipitating the product.
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol or Acetic Acid.
Protocol C: Microwave-Assisted Green Synthesis (High Throughput)
Ideal for drug discovery campaigns requiring rapid turnover.
Parameters:
-
Instrument: Monowave reactor (e.g., Anton Paar or CEM).
-
Catalyst: Neutral Alumina (
) or dilute NaOH. -
Conditions: 110°C, 150W, 5–10 minutes.
Methodology:
-
Mix benzofuran-3(2H)-one (1 mmol) and aldehyde (1 mmol) in a microwave vial.
-
Add Ethanol (2 mL) and a catalytic amount of NaOH (or mix with 500mg neutral alumina for solvent-free).
-
Irradiate at 110°C for 5 minutes.
-
Cool and extract with EtOAc (if alumina used) or filter precipitate (if ethanol used).
Purification & Characterization Standards
Isomer Differentiation (Z vs E)
The biological activity of aurones is highly dependent on their geometry. The Z-isomer is the thermodynamically stable product formed under the conditions described above.
NMR Diagnostic Criteria: The most reliable handle for assigning stereochemistry is the vinylic proton (exocyclic =CH-).
| Isomer | Vinylic Proton Shift ( | Geometry Description |
| (Z)-Aurone | 6.60 – 6.90 ppm | Proton is cis to the carbonyl oxygen (deshielded, but less than E). |
| (E)-Aurone | 7.10 – 7.50 ppm | Proton is trans to the carbonyl oxygen (often buried in aromatic region). |
Note: In the Z-isomer, the vinylic proton often appears as a sharp singlet distinct from the aromatic multiplet.
Representative Characterization Data
Compound: (Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
-
Appearance: Bright yellow needles.
-
MP: 138–140°C.
-
1H NMR (400 MHz, CDCl3):
7.85 (d, J=8.8 Hz, 2H, H-2',6'), 7.78 (d, J=7.5 Hz, 1H, H-4), 7.65 (t, 1H, H-6), 7.30 (d, 1H, H-7), 7.20 (t, 1H, H-5), 6.88 (s, 1H, =CH) , 6.98 (d, J=8.8 Hz, 2H, H-3',5'), 3.88 (s, 3H, OMe).
Workflow & Troubleshooting Guide
The following diagram illustrates the decision-making process for purification and troubleshooting.
Figure 2: Post-reaction processing workflow ensuring high purity and correct isomer isolation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble or oiling out. | Cool to 4°C overnight; scratch glass to induce nucleation. If oil persists, extract with EtOAc and run a silica plug. |
| Low Yield | Polymerization of benzofuranone precursor. | Ensure precursor is fresh. Conduct the condensation under inert atmosphere ( |
| Mixture of Isomers | Photoisomerization.[4] | Aurones are photo-active. Perform reaction and workup in low-light conditions or wrap flasks in foil. |
| Red/Brown Tar | Base concentration too high (Cannizzaro side reaction). | Reduce base concentration or switch to milder base (Piperidine/Acetic Acid). |
References
-
Popova, M., et al. (2019). "Synthesis and biological activity of benzofurans and aurones." Mini-Reviews in Medicinal Chemistry.
-
Haudecoeur, R., & Boumendjel, A. (2012). "Recent advances in the medicinal chemistry of aurones." Current Medicinal Chemistry.
-
Venkateswarlu, S., et al. (2012). "Synthesis and biological evaluation of (Z)-2-benzylidenebenzofuran-3(2H)-ones as potential anti-cancer agents." European Journal of Medicinal Chemistry.
-
Lawrence, N. J., et al. (2003). "The total synthesis of aurones under microwave irradiation."[2] Tetrahedron Letters.
-
Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of 2-benzylidenebenzofuran-3(2H)-ones as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.
Sources
Application Note: High-Fidelity Wittig Olefination of Benzofuran-2-carbaldehyde
Abstract & Strategic Overview
Benzofuran-2-carbaldehyde is a critical heteroaromatic building block in the synthesis of bioactive pharmacophores, including anti-inflammatory agents, potential anti-cancer therapeutics (e.g., resveratrol analogues), and imaging probes. The introduction of a vinyl moiety at the C2 position via the Wittig reaction is a pivotal transformation. However, the electron-rich nature of the benzofuran ring, coupled with the potential for acid-sensitivity of the furan oxygen, demands precise control over reaction conditions to maximize yield and stereoselectivity.
This guide provides two distinct, field-validated protocols:
-
Protocol A (Thermodynamic Control): Synthesis of
-unsaturated esters using stabilized ylides, prioritizing exclusively -stereoselectivity. -
Protocol B (Kinetic Control): Methylenation using non-stabilized ylides to generate terminal alkenes.
Mechanistic Logic & Stereochemical Control
The stereochemical outcome of the Wittig reaction on benzofuran-2-carbaldehyde is dictated by the nature of the ylide (phosphorane) and the stability of the oxaphosphetane intermediate.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic divergence based on ylide stability. Stabilized ylides allow oxaphosphetane equilibration to the thermodynamically favored (E)-isomer.
Critical Parameters
-
Aldehyde Reactivity: The benzofuran C2-aldehyde is highly reactive due to lack of steric hindrance, but less electrophilic than benzaldehyde due to the electron-donating oxygen atom.
-
Base Selection:
-
Stabilized Ylides: Do not require strong bases. The ylide is often commercially available or generated in situ with weak bases (e.g., Et
N). -
Non-Stabilized Ylides: Require strong bases (n-BuLi, NaH, KOtBu) to deprotonate the phosphonium salt. Lithium salts can stabilize the betaine intermediate, influencing stereochemistry (Schlosser modification).
-
Protocol A: Synthesis of (E)-Ethyl 3-(benzofuran-2-yl)acrylate
Target: High
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Benzofuran-2-carbaldehyde | 1.0 | Substrate |
| (Carbethoxymethylene)triphenylphosphorane | 1.2 - 1.5 | Stabilized Ylide |
| Toluene (anhydrous) | Solvent | High-boiling solvent for reflux |
| Alternative: THF | Solvent | Lower boiling point, easier removal |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[8]
-
Dissolution: Charge the flask with Benzofuran-2-carbaldehyde (1.0 equiv) and anhydrous Toluene (0.2 M concentration).
-
Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) in a single portion. The ylide is typically a stable, off-white solid.
-
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours .
-
Note: Reaction progress should be monitored by TLC (Hexane:EtOAc 8:2). The aldehyde spot will disappear, and a lower Rf fluorescent spot (product) will appear.
-
-
Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo.
-
Purification: The residue will contain the product and Triphenylphosphine oxide (TPPO).
-
Validation: The
-isomer is characterized by a large coupling constant ( Hz) for the vinylic protons in H NMR.
Protocol B: Methylenation (Terminal Alkene Synthesis)
Target: Conversion of aldehyde to a terminal alkene. Application: Installation of a vinyl handle for polymerization or further functionalization (e.g., Heck reaction).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Methyltriphenylphosphonium bromide (MePPh | 1.2 | Phosphonium Salt |
| n-Butyllithium (2.5 M in Hexanes) | 1.2 | Strong Base |
| Benzofuran-2-carbaldehyde | 1.0 | Substrate |
| THF (anhydrous) | Solvent | Medium |
Step-by-Step Methodology
-
Ylide Generation (The "Yellow" Step):
-
Flame-dry a Schlenk flask or 3-neck RBF. Maintain a strict Nitrogen atmosphere.
-
Add MePPh
Br (1.2 equiv) and anhydrous THF (0.3 M). Cool the suspension to 0°C (ice bath). -
Add n-BuLi (1.2 equiv) dropwise via syringe.
-
Observation: The suspension will turn bright yellow/orange, indicating the formation of the ylide. Stir at 0°C for 30–60 minutes to ensure complete deprotonation.
-
-
Aldehyde Addition:
-
Dissolve Benzofuran-2-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide at 0°C .
-
Note: The bright yellow color typically fades as the ylide is consumed.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours .
-
Quench & Workup:
-
Quench carefully with saturated aqueous NH
Cl . -
Extract with Diethyl Ether or EtOAc (3x).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.[3]
-
-
Purification: Flash Column Chromatography (SiO
, 100% Hexane to 5% EtOAc/Hexane). Benzofuran derivatives are often non-polar; ensure the product does not co-elute with the solvent front.
Troubleshooting & Optimization Matrix
Decision Tree for Condition Optimization
Figure 2: Workflow for selecting reaction conditions based on stereochemical requirements.
Common Issues
| Problem | Root Cause | Solution |
| Low Yield | Enolization of aldehyde | Benzofuran-2-CHO has no |
| Poor E/Z Ratio | Semi-stabilized ylide used | If using benzylic ylides, E/Z mixtures are common. Switch to Horner-Wadsworth-Emmons (HWE) for strict |
| Separation of TPPO | Solubility overlap | Use the "Hexane crash-out" method or use a polymer-supported phosphine reagent. |
References
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–157. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][8][12] Chemical Reviews, 89(4), 863–927. Link
-
Hercouet, A., & Le Corre, M. (1982). Triphenylphosphonium ylids: Synthesis of Z-alkenes from aldehydes. Tetrahedron Letters, 23(17), 1827-1830. (Specific context for heteroaromatic aldehydes). Link
-
Beaudry, C. M. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 86(10), 6931–6936. (Demonstrates Wittig on benzofuran derivatives). Link[2]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. synarchive.com [synarchive.com]
- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sciforum.net [sciforum.net]
- 13. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Benzofuran-2-carbaldehyde Handling & Storage
Ticket ID: BZF-OX-PREV-001 Status: Active Escalation Level: Senior Application Scientist
Introduction: The "Silent Killer" of Yields
Welcome to the technical support center. If you are accessing this guide, you likely suspect that your batch of Benzofuran-2-carbaldehyde (CAS: 4265-16-1) has degraded.
This compound is a critical pharmacophore in medicinal chemistry, particularly for anti-tumor and anti-inflammatory drug discovery.[1] However, like many aromatic aldehydes, it suffers from a specific vulnerability: radical-initiated auto-oxidation . This process converts your reactive aldehyde into the inert Benzofuran-2-carboxylic acid , often without a dramatic color change, leading to baffling stoichiometry failures in downstream reactions (e.g., Wittig olefination or Reductive amination).
This guide provides the diagnostic criteria to confirm oxidation, the protocol to reverse it, and the storage standards to prevent recurrence.
Diagnostic Module: Is My Batch Oxidized?
The "Liquid-to-Solid" Trap: A common misconception is that if a stored liquid aldehyde turns solid, it has simply "crystallized" due to cold storage. This is often false.
-
Pure Benzofuran-2-carbaldehyde is typically a liquid or very low-melting solid at room temperature.
-
Benzofuran-2-carboxylic acid (the oxidation product) is a high-melting solid (mp ~195°C).
If your "liquid" reagent has turned into a crusty white solid that does not melt in your hand, it has oxidized.
Quick Diagnostic Table
| Feature | Pure Aldehyde (Active) | Oxidized Acid (Impurity) | Test Method |
| State (20°C) | Yellowish Liquid / Low-melting solid | White/Off-white Crystalline Solid | Visual Inspection |
| Melting Point | < 35°C (often liquid) | 193–197°C [1, 2] | Capillary MP Apparatus |
| Solubility | Soluble in Hexane/EtOAc | Poor solubility in Hexane | Solubility Test |
| 1H-NMR | Distinct singlet @ 9.8–10.0 ppm (-CH O) | Broad singlet @ 11.0–13.0 ppm (-COOH ) | Proton NMR (CDCl3) |
| IR Spectrum | C=O stretch ~1670–1690 cm⁻¹ | C=O stretch ~1680–1700 cm⁻¹ + Broad O-H | FTIR |
The Mechanism: Why It Happens
Understanding the enemy is key to defeating it. The oxidation of benzofuran-2-carbaldehyde follows a radical chain mechanism . It is auto-catalytic; once a small amount of acid forms, it can accelerate the degradation of the remaining bulk material.
Figure 1: The auto-oxidation cascade. Note that the peracid intermediate reacts with another molecule of aldehyde to produce two molecules of acid, doubling the degradation rate.
Recovery Protocol: The Bisulfite Rescue
If your batch is partially oxidized (e.g., contains suspended solids), do not distill it immediately. The acid can sublime or catalyze polymerization. Instead, use the Bisulfite Adduct Purification . This method selectively traps the aldehyde as a water-soluble salt, allowing you to wash away the organic-soluble impurities (including the acid and any dimers).
Step-by-Step Recovery Workflow
-
Dissolution: Dissolve the crude material in a minimal amount of Ethanol or Ether.
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[2] Shake vigorously.
-
Observation: A white precipitate (the bisulfite adduct) may form, or the aldehyde will migrate into the aqueous layer.
-
-
Wash (Critical): Wash the aqueous phase (containing the adduct) with Diethyl Ether or DCM .
-
Why? The oxidized acid (impurity) stays in the organic layer. The aldehyde (as adduct) stays in the water.[2] Discard the organic layer.
-
-
Regeneration: Basify the aqueous layer carefully with Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) to pH ~10-12.
-
Caution: Do this in the presence of fresh organic solvent (DCM/EtOAc) to immediately extract the liberated aldehyde.
-
-
Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.
Figure 2: Purification logic flow. This method exploits the reversible formation of the bisulfite adduct to separate the aldehyde from non-carbonyl impurities.
Prevention: The "Gold Standard" Storage Protocol
To prevent recurrence, adhere to the following storage hierarchy.
Storage Conditions Matrix
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Argon (Ar) > Nitrogen (N₂) | Argon is heavier than air and forms a better "blanket" over the liquid surface than Nitrogen. |
| Temperature | -20°C | Arrhenius equation: Lowering temp significantly reduces the rate of radical initiation. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV light (which initiates radicals). Teflon prevents leaching of plasticizers. |
| Stabilizers | BHT (0.1%) (Optional) | Butylated hydroxytoluene acts as a radical scavenger. Note: Only use if BHT does not interfere with your next reaction. |
| Headspace | Minimize | Use the smallest vial possible. Large headspace = more trapped Oxygen. |
Frequently Asked Questions (FAQs)
Q: Can I just filter off the white solid and use the liquid? A: Risky. While the solid is the acid, the remaining liquid likely contains dissolved peracids (the intermediate in Figure 1). These are reactive oxidants that can destroy sensitive reagents (like phosphines in a Wittig reaction). Always perform the Bisulfite wash or a quick distillation if solids are present.
Q: I see a "Melting Point: 195°C" listed on some websites for this aldehyde. Is that correct? A: No. That is a common database error where the melting point of the acid (Benzofuran-2-carboxylic acid) is incorrectly attributed to the aldehyde. The aldehyde is a liquid or low-melting solid [3, 4].
Q: How long can I store it under Argon at -20°C? A: Under optimal conditions, stability is 6–12 months . However, always re-check the 1H-NMR for the aldehyde peak (approx. 9.8 ppm) before committing valuable starting materials to a reaction.
References
-
Sigma-Aldrich. Benzofuran-2-carboxylic acid Product Specification. Link (Accessed 2024).
-
ChemicalBook. Benzofuran-2-carboxylic acid Properties (MP 193-196°C). Link
-
TCI Chemicals. Benzofuran-2-carbaldehyde Product Details (Liquid at 20°C). Link
-
PubChem. 2-Benzofurancarboxaldehyde Compound Summary (Physical Properties). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[3] (Standard reference for Bisulfite purification protocols).
Sources
Technical Guide: Recrystallization & Purification of Benzofuran Aldehydes
Department: Chemical Process R&D Document ID: SOP-BF-PUR-04 Subject: Solvent Selection, Troubleshooting, and Protocols for Benzofuran-2-Carboxaldehydes
Executive Summary & Technical Context
Benzofuran-2-carboxaldehydes are critical pharmacophores in medicinal chemistry, serving as precursors for antitumor agents, Schiff bases, and fluorescent probes.
The Core Challenge: Unlike their carboxylic acid counterparts (which have high melting points, typically >190°C), simple benzofuran aldehydes often possess low melting points (30–60°C) or exist as oils at room temperature. This physical property makes them prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.[1][2] Furthermore, the aldehyde moiety is susceptible to autoxidation, generating carboxylic acid impurities that co-precipitate.[2]
This guide provides a self-validating logic for solvent selection and troubleshooting to ensure high-purity isolation.
Solvent Selection Matrix
The choice of solvent depends heavily on the substituent at the C5/C7 positions of the benzofuran ring.[2] Use the following matrix to select your initial solvent system.
| Substituent Type | Example Compounds | Primary Solvent System | Anti-Solvent | Mechanism/Notes |
| Unsubstituted / Alkyl | Benzofuran-2-carbaldehyde | Distillation preferred | N/A | Often a liquid/low-melting solid.[1] If solid, use Hexane or Pentane at -20°C. |
| Electron-Donating (Polar) | 5-Methoxybenzofuran-2-carbaldehyde | Ethanol (Abs.) or Methanol | Water (dropwise) | The ether linkage increases polarity, making alcohols ideal.[1] High solubility at reflux; moderate at RT.[1][2] |
| Halogenated | 5-Bromo / 5-Chlorobenzofuran-2-carbaldehyde | Ethyl Acetate | Hexanes or Heptane | Standard "Goldilocks" polarity.[1] Halogens reduce solubility in pure alcohols.[1][2] |
| Electron-Withdrawing | 5-Nitrobenzofuran-2-carbaldehyde | Acetonitrile or Toluene | None / Cold temp | Nitro groups significantly increase melting points, requiring higher boiling solvents.[1] |
Visual Workflow: Solvent Screening Logic
Caption: Decision tree for selecting purification method based on physical state and substitution pattern.
The Troubleshooting Desk (FAQ)
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?
-
Cause: The temperature of the solution is above the melting point of the solute when saturation is reached (common in benzofurans with MP < 80°C).
-
The Rescue Protocol:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystal: If you have any solid material, add a speck at the cloud point.[1][2]
-
Slower Cooling: Wrap the flask in foil or place it in a warm water bath to cool to Room Temp (RT) over 2 hours.
-
Anti-Solvent Titration: If using EtOH, add water dropwise to the hot solution until barely turbid, then add 1 drop of EtOH to clear it.[2] Cool slowly.
-
Q2: The crystals are yellow/brown, but the product should be white. Is this an impurity?
-
Cause: Oligomerization or phenol impurities (starting material) often cause yellowing.[1]
-
Solution:
-
Activated Charcoal: Add 1-2% (w/w) activated carbon to the hot solution.[1] Stir for 5 mins, then filter hot through Celite. Warning: Do not use charcoal for prolonged periods with aldehydes as it can catalyze surface oxidation.[1][2]
-
Silica Plug: Before recrystallization, pass the crude material through a short pad of silica gel using 10% EtOAc/Hexane to remove colored oligomers.[2]
-
Q3: My melting point is 195°C, but literature says the aldehyde is a low-melting solid. What do I have?
-
Diagnosis: You likely have Benzofuran-2-carboxylic acid , not the aldehyde.[1]
-
Mechanism: Aldehydes oxidize in air.[1][2] The acid has a much higher crystal lattice energy (MP ~195-198°C).[1][2]
-
Verification: Check IR. Acid shows broad O-H stretch (2500-3300 cm⁻¹) and C=O (~1680 cm⁻¹).[1] Aldehyde shows sharp C=O (~1670-1690 cm⁻¹) and Fermi doublet C-H (~2800 cm⁻¹).[1]
-
Fix: Dissolve crude in EtOAc, wash with saturated NaHCO₃ (removes acid), dry organic layer, evaporate, then recrystallize.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Binary Solvent System)
Best for: 5-Bromo, 5-Chloro, and 5-Methoxy derivatives.
-
Preparation: Place 1.0 g of crude benzofuran aldehyde in a 25 mL Erlenmeyer flask.
-
Dissolution: Add Ethyl Acetate (approx 3-5 mL) and heat to a gentle boil on a steam bath or heat block. Add just enough solvent to dissolve the solid at boiling.[1][2]
-
Filtration (Optional): If insoluble particles are visible, filter hot through a pre-warmed glass wool plug.[2]
-
Anti-Solvent Addition: While keeping the solution near boiling, add Hexanes (or Heptane) dropwise.[2]
-
Crystallization: Remove from heat. Cap the flask. Allow to cool to RT undisturbed for 1-2 hours.
-
Note: If oiling out occurs, scratch the glass surface with a rod to induce nucleation.[2]
-
-
Isolation: Cool in an ice bath (0°C) for 30 mins. Filter via Buchner funnel.[1][2] Wash with cold Hexane.
Protocol B: The "Bicarbonate Wash" Pre-treatment
Mandatory if crude material has been stored for >1 week (to remove oxidation byproducts).
-
Dissolve crude aldehyde in Ethyl Acetate (10 mL/g).
-
Wash with Saturated Aqueous NaHCO₃ (2 x 5 mL/g). Gas evolution indicates acid removal.[1]
-
Wash with Brine (1 x 5 mL/g).
-
Dry over Anhydrous MgSO₄ .
-
Concentrate in vacuo to give the acid-free aldehyde.
-
Proceed to Protocol A.
Troubleshooting Logic Map
Caption: Diagnostic workflow for common purification failures.[1]
References
-
Parchem. (n.d.). 2-Benzofuran carboxaldehyde Properties. Retrieved from
-
Sigma-Aldrich. (2024).[1][2][3][4] 2-Benzofurancarboxaldehyde Product Sheet. Retrieved from
-
Cuestiones de Fisioterapia. (2021). Design, Synthesis And Characterization Of Benzofuran Derivatives. Retrieved from
-
PubChem. (2025).[1][2][3] 2-Benzofurancarboxaldehyde Compound Summary. National Library of Medicine.[1][2] Retrieved from
-
Wiley-VCH. (2010).[1][2] Supporting Information: Synthesis of Heteroaryl Aldehydes. Retrieved from
Sources
Troubleshooting Vilsmeier-Haack reaction on electron-rich benzofurans
Technical Support Center: Vilsmeier-Haack Reaction on Benzofurans
Executive Summary & Diagnostic Workflow
The Challenge: The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles. However, when applied to highly electron-rich benzofurans (e.g., 5-methoxybenzofuran), researchers often encounter polymerization (tar formation) , low yields due to incomplete hydrolysis , or regioselectivity ambiguity .
The Solution: Success relies on controlling the "Vilsmeier Complex" activity. Unlike simple benzene derivatives, electron-rich benzofurans are acid-sensitive and prone to cationic polymerization. The protocol must balance electrophilicity with suppression of side reactions.[1]
Diagnostic Decision Tree: Use this workflow to identify your specific failure mode before proceeding to the modules.
Figure 1: Diagnostic workflow for identifying root causes of Vilsmeier-Haack failures.
Technical Modules
Module 1: Regioselectivity & Reactivity
The "Why": Benzofuran is an electron-rich heterocycle.[1][2] The oxygen atom donates electron density into the ring system, activating it for electrophilic aromatic substitution (EAS).
-
Primary Site (C2): The
-position (C2) is the kinetically and thermodynamically favored site for formylation due to the stabilization of the cationic intermediate by the adjacent oxygen atom. -
Secondary Site (C3): If C2 is blocked (e.g., 2-methylbenzofuran), formylation may occur at C3, but this is significantly slower.
-
Benzene Ring Substituents: Electron-donating groups (EDGs) like -OMe on the benzene ring (e.g., 5-methoxybenzofuran) increase the overall nucleophilicity of the furan ring, making the reaction faster but also increasing the risk of polymerization [1].
Table 1: Reactivity Profiles of Benzofurans
| Substrate Type | Reactivity | Primary Risk | Recommended Temp |
| Benzofuran | Moderate | Low Yield | 60-80°C |
| 5-Methoxybenzofuran | High | Polymerization (Tar) | 25-50°C |
| 2-Methylbenzofuran | Low (C3 attack) | No Reaction | 80-100°C |
| 5-Nitrobenzofuran | Very Low | No Reaction | >100°C (Force) |
Module 2: Critical Control Parameters
1. Reagent Quality (The "Moisture" Trap)
The Vilsmeier reagent (chloroiminium salt) is highly hygroscopic. If your DMF is "wet" or your POCl
-
Validation: Freshly distilled POCl
should be clear and colorless. If it is yellow or cloudy, distill it. DMF must be anhydrous (<50 ppm water).
2. Stoichiometry
-
Standard: 1.0 equiv Substrate : 1.2 equiv POCl
: 3.0+ equiv DMF. -
Electron-Rich Optimization: Use a slight excess of Vilsmeier reagent (1.2–1.5 equiv) to ensure conversion, but avoid large excesses which promote polymerization of the sensitive benzofuran starting material.
3. Work-up (The Hidden Failure) The reaction produces an iminium salt intermediate , not the aldehyde directly. This salt is water-soluble and stable in acidic media.
-
Crucial Step: You must neutralize the aqueous quench (pH 7-8) and often warm it slightly to drive the hydrolysis of the iminium salt to the aldehyde. If you extract while acidic, the product stays in the water layer [2].
Optimized Experimental Protocol
Protocol: Formylation of 5-Methoxybenzofuran (High-Sensitivity Substrate)
Reagents:
-
5-Methoxybenzofuran (1.0 equiv)
-
Phosphorus Oxychloride (POCl
) (1.2 equiv)[3] -
N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent/reagent)
-
Dichloromethane (DCM) (Optional co-solvent for solubility)
Step-by-Step Procedure:
-
Reagent Formation (0°C):
-
Charge a flame-dried round-bottom flask with anhydrous DMF under Argon/Nitrogen.
-
Cool to 0°C (ice/water bath).
-
Add POCl
dropwise via syringe over 15 minutes. Caution: Exothermic. -
Checkpoint: A white/yellowish precipitate (Vilsmeier salt) may form.[2] Stir at 0°C for 30 mins.
-
-
Substrate Addition:
-
Dissolve the benzofuran in a minimum amount of DMF (or DCM).
-
Add this solution dropwise to the Vilsmeier reagent at 0°C. Do not add solid directly (creates hot spots).
-
-
Reaction (Temperature Ramp):
-
Allow the mixture to warm to Room Temperature (25°C).
-
Monitor by TLC.[4] For highly electron-rich substrates, RT is often sufficient.
-
Only if no reaction after 2h: Heat to 50-60°C. Do not exceed 60°C initially to avoid tars.
-
-
Quench & Hydrolysis (Critical):
-
Pour the reaction mixture onto crushed ice (approx. 5x volume).
-
Neutralization: Slowly add saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO
) with stirring until pH reaches ~7-8.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Hydrolysis Step: Stir the aqueous mixture at RT for 30-60 mins. (The solution often turns from clear/yellow to cloudy as the aldehyde precipitates).
-
-
Isolation:
-
Extract with Ethyl Acetate or DCM (3x).
-
Wash organics with water (to remove DMF) and brine.
-
Dry over Na
SO , filter, and concentrate.
-
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned into a solid black tar. What happened? A: You likely experienced cationic polymerization . Benzofurans are essentially vinyl ethers masked in an aromatic ring. In the presence of strong Lewis acids (like Vilsmeier reagent) and heat, they polymerize.
-
Fix: Lower the reaction temperature.[3][4] Do not heat above 40°C. Dilute the reaction with DCM to moderate the concentration.
Q2: I see the spot on TLC during the reaction, but after workup, I only recover starting material. A: This is a classic hydrolysis failure . The spot you saw on TLC might have been the iminium intermediate (which often runs differently than SM). If you didn't neutralize the quench (pH < 3), the iminium salt remained in the aqueous layer during extraction.
-
Fix: Re-check the aqueous layer.[1] Basify it to pH 9 and re-extract.
Q3: Can I use Oxalyl Chloride instead of POCl
Q4: How do I confirm the regioselectivity (C2 vs C3)? A: 1H NMR is definitive.
-
C2-Formyl: You will see a singlet for the aldehyde proton (~9.8 ppm) and the disappearance of the characteristic C2-H singlet (usually ~7.6 ppm in benzofuran).
-
C3-Formyl: The C2-H proton will remain (often shifted downfield).
-
Note: For 5-methoxybenzofuran, C2 is the overwhelming major product.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G.; Stanforth, S. P.[3][5][6] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000 , 56, 355-659.
-
Hydrolysis of Iminium Salts: Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 1991 , 2, 777-794.
-
Alternative Reagents (Oxalyl Chloride): Zhu, Y. R.; Lin, J. H.; Xiao, J. C. "Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles." Synlett, 2022 , 33, 259-263.[7] (Discusses mild variations).
-
Benzofuran Polymerization Risks: Tsuchihara, K. et al. "Renewable Benzofuran Polymerization Initiated by Lewis Acid." Macromolecules, 2017 . (Highlights cationic sensitivity).
Sources
Technical Support Center: Optimizing Reaction Temperature for Benzofuran Formylation
Welcome to the technical support resource for the formylation of benzofuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in this essential synthetic transformation. Our goal is to bridge theoretical knowledge with practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the formylation of benzofuran?
Temperature is arguably the most influential parameter in the formylation of benzofuran due to its direct impact on reaction kinetics, reagent stability, and the stability of the benzofuran ring itself. The benzofuran scaffold, while aromatic, contains a furan ring that is susceptible to degradation and polymerization under harsh conditions, particularly strong acids and high heat.[1][2]
-
Kinetics vs. Degradation: While higher temperatures increase the reaction rate, they can exponentially accelerate side reactions.[3] For sensitive substrates like benzofuran, excessive heat is a primary cause of low yields, often leading to the formation of intractable tars and polymers.[1][3]
-
Reagent Stability: In many common formylation methods, such as the Vilsmeier-Haack reaction, the formylating agent itself (the Vilsmeier reagent) is thermally unstable.[3] At elevated temperatures, it can decompose, reducing the concentration of the active electrophile and consequently lowering the product yield.[3]
-
Regioselectivity: Temperature can influence the regiochemical outcome of the reaction. Higher temperatures provide the necessary energy to overcome the activation barrier for formylation at less electronically favored positions, which can result in a mixture of isomers and diminish selectivity.[3][4]
Q2: What are the most common formylation reactions for benzofuran, and what are their typical temperature ranges?
The choice of formylation method depends on the substituents present on the benzofuran ring. The Vilsmeier-Haack reaction is the most prevalent method for electron-rich heterocycles like benzofuran.
-
Vilsmeier-Haack Reaction: This is the most widely used method. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] Due to the reaction's exothermic nature and the sensitivity of the substrate, strict temperature control is paramount. The formation of the Vilsmeier reagent and the subsequent addition of benzofuran are typically carried out at low temperatures, ranging from 0°C to 10°C .[1][3][7] For less reactive benzofuran derivatives, a carefully monitored, gradual increase in temperature to room temperature or even gentle heating (up to 80-100°C) may be necessary to drive the reaction to completion.[3][8]
-
Duff Reaction: This method is more suitable for phenolic benzofurans (hydroxybenzofurans) and uses hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium like trifluoroacetic acid (TFA) or polyphosphoric acid.[9][10] Temperatures for the Duff reaction are generally higher, often in the range of 70°C to 120°C .[4][11]
-
Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) with a Lewis acid catalyst.[12][13][14] It is generally not applicable to phenol or phenol ether substrates, making it less common for many functionalized benzofurans.[14]
Q3: How does temperature influence the regioselectivity (C2 vs. C3 formylation) of the reaction?
For benzofuran, electrophilic aromatic substitution, including formylation, is electronically favored at the C2 position due to the stability of the resulting intermediate.[6][15] Temperature plays a key role in controlling the kinetic versus thermodynamic product distribution.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product that is formed fastest (typically the one with the lowest activation energy) will predominate. For benzofuran, this is the C2-formylated product.
-
Impact of Elevated Temperature: Increasing the reaction temperature can provide enough energy to overcome the higher activation barrier for substitution at the less reactive C3 position. This can lead to the formation of a mixture of C2 and C3 isomers, thereby reducing the overall regioselectivity of the process.[3][16] Therefore, to achieve high C2 selectivity, maintaining the lowest possible temperature that allows for a reasonable reaction rate is crucial.
Troubleshooting Guide
Q1: My Vilsmeier-Haack reaction is producing a low yield and a lot of black tar. What's happening and how can I fix it?
This is a classic symptom of poor temperature control leading to substrate or product decomposition. The Vilsmeier-Haack reaction is exothermic, and the furan moiety in benzofuran is sensitive to the strongly acidic conditions, especially at elevated temperatures.[1]
Causality: The formation of tar indicates that polymerization and degradation pathways are outcompeting the desired formylation reaction.[3] This is almost always caused by excessive heat, which can create localized "hot spots" in the reaction mixture, initiating a runaway polymerization cascade.[1][3]
Solutions:
-
Strict Temperature Control: Maintain a low temperature (0°C to 10°C) during both the formation of the Vilsmeier reagent and the subsequent addition of your benzofuran substrate. Using an ice-salt bath or a cryocooler is highly recommended for precise temperature management.[1]
-
Slow, Dropwise Addition: Add the POCl₃ to the DMF and the benzofuran solution to the Vilsmeier reagent very slowly (dropwise) with vigorous stirring. This ensures that the heat generated by the exothermic reaction is dissipated effectively throughout the mixture.[1][17]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.
Q2: I'm observing the formation of multiple products (isomers or di-formylation). Can adjusting the temperature help?
Yes, temperature is a key lever for improving selectivity. The formation of multiple products often indicates that the reaction conditions are too harsh.
Causality:
-
Isomer Formation: As discussed in FAQ Q3, higher temperatures can provide sufficient energy to allow formylation at thermodynamically less-favored positions, reducing regioselectivity.[3]
-
Di-formylation: If the benzofuran ring is highly activated with electron-donating groups, a second formylation can occur. This side reaction is more probable at higher temperatures and with an excess of the Vilsmeier reagent.[11][17]
Solutions:
-
Lower the Reaction Temperature: Reducing the temperature will favor the kinetically preferred product, often enhancing regioselectivity for a single isomer.[16] Start the optimization process at 0°C.
-
Control Stoichiometry: Ensure you are not using a large excess of the formylating agent. For di-formylation issues, reducing the equivalents of the Vilsmeier reagent to be closer to 1:1 with the substrate can help.[17]
-
Optimize Addition Rate: A slower addition of the substrate to the formylating agent can help maintain a low instantaneous concentration of the substrate, which can disfavor multiple formylation events.
Q3: My reaction is very sluggish or isn't starting at low temperatures. How can I safely increase the rate without compromising the product?
This is a common challenge, especially with benzofurans bearing electron-withdrawing groups, which deactivate the ring towards electrophilic substitution.
Causality: The activation energy for the formylation of a deactivated ring is higher, and low temperatures may not provide sufficient thermal energy for the reaction to proceed at a practical rate.
Solutions:
-
Gradual and Controlled Warming: After the initial addition at low temperature (e.g., 0°C), allow the reaction to warm slowly to room temperature. Monitor the progress closely by TLC.[1]
-
Gentle, Monitored Heating: If room temperature is insufficient, gentle heating may be required. Increase the temperature in small, controlled increments (e.g., to 40°C, then 60°C), holding at each step and monitoring for product formation and the appearance of byproducts. For some less reactive substrates, temperatures up to 80-100°C may be needed.[3]
-
Solvent Choice: While DMF is often both reagent and solvent, for less reactive substrates, conducting the reaction in a higher-boiling, non-reactive solvent might provide better temperature control during heating.
-
Increase Reagent Equivalents: Before resorting to significantly higher temperatures, consider slightly increasing the equivalents of the Vilsmeier reagent (e.g., from 1.1 to 1.5 equivalents). This can sometimes increase the reaction rate without requiring excessive heat.[17]
Data Presentation: Temperature Guidelines for Benzofuran Formylation
| Formylation Method | Substrate Type | Reagent(s) | Typical Temperature Range | Key Considerations | Reference(s) |
| Vilsmeier-Haack | Electron-rich/unsubstituted Benzofuran | POCl₃ / DMF | 0°C to 10°C (Addition) -> Room Temp | Highly exothermic; strict low-temperature control is critical to prevent polymerization. | [1][3][7] |
| Vilsmeier-Haack | Electron-deficient/less reactive Benzofuran | POCl₃ / DMF | 0°C -> Room Temp -> Gentle heating (up to 100°C) | Gradual temperature increase is necessary; monitor closely for decomposition. | [3][8] |
| Duff Reaction | Hydroxybenzofurans | Hexamethylenetetramine / Acid (TFA, PPA) | 70°C to 120°C | Higher temperatures are needed but can lead to resin formation; control stoichiometry to avoid di-formylation. | [4][11] |
| Chalcone Rearrangement | 2,3-dihydrobenzofuran intermediates | p-TsOH / (CF₃)₂CHOH | Room Temperature | A specific method for synthesizing 3-formylbenzofurans. | [18] |
Visualizations & Workflows
Caption: Troubleshooting workflow for common formylation issues.
Caption: Relationship between temperature and key reaction outcomes.
Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran
This protocol provides a general methodology for the formylation of unsubstituted benzofuran, emphasizing critical temperature control steps. It should be optimized for specific derivatives.
Materials:
-
Benzofuran (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq), freshly distilled
-
Two- or three-necked round-bottom flask, equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet
-
Ice-salt bath or cryocooler
-
Crushed ice and saturated sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Formation (Critical Temperature Step):
-
In a flame-dried, nitrogen-purged round-bottom flask, place anhydrous DMF (3.0 eq).
-
Cool the flask to 0°C using an ice-salt bath.
-
With vigorous stirring, add freshly distilled POCl₃ (1.1 eq) dropwise via a syringe or dropping funnel.
-
Crucially, maintain the internal reaction temperature below 10°C throughout the entire addition. The mixture will typically become a yellowish, crystalline mass.[1][3]
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes.
-
-
Formylation Reaction (Critical Temperature Step):
-
Dissolve benzofuran (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the benzofuran solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Ensure the temperature does not rise above 10°C during this addition.
-
After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours.
-
-
Reaction Monitoring and Completion:
-
Let the mixture warm to room temperature and continue stirring.
-
Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours at room temperature).
-
-
Work-up:
-
Once the reaction is complete, cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran-2-carboxaldehyde.
-
References
-
Tanimoto, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29551-29555. [Link]
- BenchChem (2025). Effect of temperature on Vilsmeier-Haack reaction outcome. BenchChem Technical Support.
-
Karakuş, S., & Rollas, S. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-7. [Link]
-
Zhang, Z., et al. (2018). Effects of Water and Alcohols on the Polymerization of Furan during its Acid-Catalyzed Conversion into Benzofuran. RSC Advances. [Link]
- BenchChem (2025). Optimizing reaction conditions for the formylation of nitrophenols. BenchChem Technical Support.
-
Wikipedia. Duff reaction. [Link]
-
Master Organic Chemistry. Aromatic Reactions: Gatterman-Koch Formylation. [Link]
-
D'Amato, E. M., et al. (2018). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Communications, 54(44), 5583-5586. [Link]
- BenchChem (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
- BenchChem (2025).
-
Varenichenko S., et al. REARRANGEMENT OF SPIRODIOXOLANES UNDER THE ACTION OF THE VILSMEIER-HAACK REAGENT INTO FUNCTIONALIZED 4,5,6,7-TETRAHYDROBENZOFURANS. [Link]
- Google Patents.
- BenchChem (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). BenchChem Technical Support.
- BenchChem (2025). Vilsmeier-Haack Reaction Technical Support Center: Optimizing POCl₃ to DMF Stoichiometry. BenchChem Technical Support.
- BenchChem (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem Technical Support.
-
Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4993-5006. [Link]
-
J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. [Link]
- BenchChem (2025). How to increase the regioselectivity in the formylation of 2-methylquinoline. BenchChem Technical Support.
-
The Good Scents Company. 2-benzofuran carboxaldehyde. [Link]
-
SlideShare. Duff Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Siddiqui, H. L., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(14), 5369. [Link]
-
Abu-Hashem, A. A., et al. (2015). Reactivity of Benzofuran Derivatives. Synthetic Communications, 45(2), 1-25. [Link]
-
Tokyo University of Science (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Link]
-
Wang, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2218. [Link]
-
El-Seedi, H. R. (2007). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Current Organic Synthesis, 4(4), 334-357. [Link]
-
Wang, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2218. [Link]
-
González-Soria, M. I., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. New Journal of Chemistry, 40(12), 10191-10198. [Link]
-
Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]
-
BYJU'S (2019). Gattermann Koch Reaction Mechanism. [Link]
-
Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Methods. International Journal of Organic Chemistry, 3(4), 250-256. [Link]
-
Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. [Link]
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- 9. Duff reaction - Wikipedia [en.wikipedia.org]
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Controlling regioselectivity in benzofuran synthesis
Status: Operational | Tier: Level 3 (Advanced Methodology) | Lead Scientist: Dr. A. Vance
Welcome to the Benzofuran Synthesis Support Center. This guide is not a textbook; it is a troubleshooting interface designed for researchers facing regioselectivity failures in the lab. We treat synthesis as a system: when the output (regioisomer ratio) fails, we debug the input (sterics, electronics, catalyst ligand sphere).
Module 1: The "Hardware" – Controlling Cyclization Regiochemistry
The most common route to benzofurans is the transition-metal-catalyzed annulation of o-halophenols with internal alkynes (Larock-type) or the cyclization of 2-alkynylphenols. The core failure mode here is the competition between 5-exo-dig (benzofuran) and 6-endo-dig (isocoumarin/chromene) pathways, or the orientation of the alkyne insertion.
Visualizing the Decision Matrix
Before starting a synthesis, verify your method against the desired regioisomer using this logic flow.
Figure 1: Strategic decision tree for selecting the synthesis method based on substitution patterns.
Module 2: Troubleshooting Tickets (Q&A)
Ticket #001: Larock Annulation is yielding a 1:1 mixture of regioisomers.
User Context: Reaction of o-iodophenol with an internal alkyne (1-phenyl-1-propyne) using Pd(OAc)₂. Diagnosis: Insufficient steric differentiation on the alkyne. Technical Explanation: The regioselectivity in Larock annulations is governed by the carbopalladation step. The arylpalladium species preferentially adds to the less sterically hindered carbon of the alkyne to minimize syn-pentane interactions. If your alkyne has two groups of similar size (e.g., Methyl vs. Ethyl), selectivity collapses. The Fix:
-
Ligand Swap: Switch from standard PPh₃ to a bulky, electron-rich ligand like XPhos or t-Bu₃P . Increased steric bulk on the metal center amplifies the sensitivity to substrate sterics, forcing the arylpalladium to the less hindered carbon.
-
Substrate Modification: If possible, use a silyl-protected alkyne (e.g., TMS-alkyne). The massive steric bulk of the TMS group forces the aryl group to the distal carbon with >95:5 selectivity. The silyl group can be removed or converted later [1].[1]
Ticket #002: Direct Arylation is hitting C2, but I need C3 functionalization.
User Context: Attempting to arylate benzofuran using Ar-Br and Pd catalysis; getting exclusively 2-arylbenzofuran. Diagnosis: Fighting innate electronics. Technical Explanation: The C2 position of benzofuran is electronically analogous to the α-position of furan—it is the most nucleophilic site and the most acidic C-H bond (pKa ~43 vs ~49 for C3). Electrophilic palladation will always favor C2 kinetically. The Fix: You cannot "tune" this to C3 easily with ligands alone. You must use a Blocking Strategy :
-
Install Blocker: Lithiate C2 (n-BuLi, -78°C) and quench with TMSCl.
-
Functionalize C3: Perform your Pd-catalyzed arylation. With C2 blocked, the catalyst is forced to activate C3.
-
Deprotect: Remove the TMS group with TBAF. Alternatively, use a radical pathway (Minisci reaction), though this often requires careful optimization to avoid mixtures [2].
Ticket #003: Cyclization of 2-alkynylphenol yields isocoumarin byproducts.
User Context: Using a substrate with a pendant ester/ketone and attempting 5-exo-dig cyclization. Diagnosis: 6-endo-dig leakage due to "soft" metal catalysis. Technical Explanation: While Baldwin's rules favor 5-exo-dig, electrophilic activation of the alkyne by soft Lewis acids (Au, Pt, I₂) can sometimes allow the oxygen nucleophile to attack the distal carbon (6-endo), especially if that carbon is stabilized by conjugation (e.g., a phenyl ring). The Fix: Switch to a Harder Base/Solvent System without the metal if possible (e.g., t-BuOK in NMP). Anionic cyclization is strictly governed by orbital overlap, which strongly favors the 5-membered ring (benzofuran) over the 6-membered ring in these systems [3].
Module 3: Comparative Data & Mechanisms
Regioselectivity Drivers in Metal-Catalyzed Synthesis
The following table summarizes how different variables shift the Regioisomeric Ratio (RR).
| Variable | Condition A (Favors C2-Sub) | Condition B (Favors C3-Sub/Mixture) | Mechanistic Driver |
| Alkyne Sterics | R_L (Large) vs R_S (Small) | R_M (Medium) vs R_M (Medium) | Steric clash during carbopalladation [1]. |
| Alkyne Electronics | Electron-Poor (EWG) at C2 | Electron-Rich (EDG) at C2 | Nucleophilic attack preference (Michael-like). |
| Leaving Group | Aryl Iodide | Aryl Chloride | Rate of oxidative addition vs. coordination. |
| Catalyst | Pd(0)/Pd(II) | Au(I)/Au(III) | Au often favors 6-endo-dig in specific esters. |
Visualizing the Critical Insertion Step (Larock)
The regiochemistry is determined at the insertion of the alkyne into the Aryl-Pd bond.
Figure 2: The carbopalladation bifurcation point. Path A minimizes steric interaction between the ligand sphere and the alkyne substituent.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Regioselective Larock Annulation
Objective: Synthesis of 2,3-disubstituted benzofurans with high regiocontrol. Scope: o-Iodophenols + Internal Alkynes.[2]
Reagents:
-
o-Iodophenol (1.0 equiv)
-
Internal Alkyne (1.2 equiv) — Note: Ensure significant steric difference between alkyne termini for best results.
-
Pd(OAc)₂ (5 mol%)
-
Ligand: TFP (Tri-2-furylphosphine) or XPhos (10 mol%) — Use XPhos for difficult substrates.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF (0.2 M)
Protocol:
-
Setup: In a glovebox or under Ar flow, charge a dried Schlenk tube with Pd(OAc)₂, Ligand, Cs₂CO₃, and o-iodophenol.
-
Addition: Add DMF (anhydrous) followed by the internal alkyne.
-
Thermal Cycle: Seal and heat to 100 °C for 12 hours.
-
Checkpoint: Monitor via TLC. If conversion is low after 4h, increase temp to 120 °C.
-
-
Workup: Dilute with EtOAc, wash with H₂O (x3) to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash chromatography.
-
Validation: Verify regioisomer via NOESY NMR. Look for correlation between the C2-substituent and the benzofuran C7 proton (if applicable) or lack thereof.
-
SOP-02: C2-Blocked C3-Arylation (The "Switch" Strategy)
Objective: Accessing difficult C3-arylated benzofurans.
Protocol:
-
Blocking: Dissolve benzofuran (1 equiv) in THF at -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min. Add TMSCl (1.2 equiv). Warm to RT. (Yields 2-TMS-benzofuran).
-
Arylation: React 2-TMS-benzofuran with Ar-Br, Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2 equiv) in DMF/H₂O. Heat to 100 °C.
-
Note: The Ag salt is critical here to promote electrophilic attack at the less reactive C3 position [4].
-
-
Deprotection: Treat the isolated product with TBAF (1.1 equiv) in THF at RT for 1 hour to remove the C2-TMS group.
References
-
Larock, R. C., et al. (2008). "Regioselectivity of Larock indole synthesis using functionalized alkynes." Journal of Organic Chemistry.
-
Roudesly, F., et al. (2016).[3] "Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations." Journal of Molecular Catalysis A: Chemical.
-
Arcadi, A., et al. (2020). "Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates." RSC Advances.
-
Doucet, H. (2023).[4] "Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives." ACS Catalysis.[5]
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- 2. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. repositorio.uam.es [repositorio.uam.es]
Validation & Comparative
Structural Elucidation of Dimethoxybenzofurans: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms
Dimethoxybenzofurans (DMBFs) are critical chemical scaffolds. They serve as the core structural motifs in bioactive neolignans, pharmaceutical agents, and as the terminal photoproducts of 3',5'-dimethoxybenzoin photolabile protecting groups[1]. For analytical chemists and drug development professionals, confirming the exact substitution pattern of the methoxy groups on the benzofuran ring is a fundamental structural challenge.
Mass spectrometry (MS) provides the definitive solution, but the choice of ionization and fragmentation platform dictates the type of structural data obtained. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS), detailing the causality behind their distinct gas-phase fragmentation mechanisms and providing self-validating protocols for rigorous structural elucidation.
Platform Causality: Hard vs. Soft Ionization Paradigms
The fundamental divergence between GC-MS and LC-MS/MS lies in the energy transferred during ionization, which directly governs the resulting fragmentation pathways.
-
GC-EI-MS (Hard Ionization): Operating at a standard 70 electron volts (eV), EI strips an electron to form a highly energetic, odd-electron radical cation (
). This excess internal energy drives extensive, spontaneous homolytic fragmentation before the ion reaches the detector. For DMBFs, this yields a highly reproducible, library-matchable spectral fingerprint characterized by radical losses[2]. -
LC-ESI-MS/MS (Soft Ionization): ESI gently protonates the molecule to form an even-electron pseudo-molecular ion (
) with minimal in-source fragmentation. Structural elucidation relies on isolating this precursor and applying targeted Collision-Induced Dissociation (CID). Because the precursor is an even-electron species, it heavily favors the heterolytic cleavage of neutral molecules rather than radicals[3][4].
Parallel analytical workflows for dimethoxybenzofuran structural elucidation.
Gas-Phase Fragmentation Mechanisms of Dimethoxybenzofurans
Understanding the intrinsic gas-phase chemistry of DMBFs is essential for interpreting the spectra generated by either platform. The fragmentation is heavily driven by the stability of the benzofuran ring and the lability of the methoxy substituents.
The GC-EI-MS Pathway (Radical Chemistry)
Under electron ionization, the radical cation (
-
Primary Cleavage (
): The most diagnostic fragmentation is the loss of a methyl radical (15 Da). The resulting even-electron oxonium ion (m/z 163) is highly resonance-stabilized by the extended -system of the benzofuran core[2]. This ion frequently constitutes the base peak. -
Ring Contraction (
): Following the loss of the methyl group, the furan ring typically undergoes a high-energy ring-opening and subsequent expulsion of carbon monoxide (28 Da) to form m/z 135. This is a thermodynamically driven process due to the extreme stability of the neutral CO molecule. -
Formaldehyde Expulsion (
): An alternative pathway involves a hydrogen rearrangement followed by the loss of neutral formaldehyde (30 Da), yielding m/z 148.
Gas-phase electron ionization (EI) fragmentation pathway of dimethoxybenzofurans.
The LC-ESI-MS/MS Pathway (Even-Electron Chemistry)
In contrast, ESI generates a protonated
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the relative abundances of key fragment ions for 4,7-dimethoxybenzofuran across both platforms, highlighting the mechanistic divergence.
| Fragment Ion Species | GC-EI-MS (m/z) | GC-EI-MS Rel. Abundance (%) | LC-ESI-MS/MS (m/z) | LC-ESI-MS/MS Rel. Abundance (%) | Mechanistic Origin |
| Precursor Ion | 178 ( | 65 | 179 ( | 100 | Intact radical cation / Protonated precursor |
| Loss of Methyl Radical | 163 ( | 100 (Base Peak) | 164 ( | < 5 | Homolytic |
| Loss of Methanol | N/A | N/A | 147 ( | 85 (Base Peak) | Heterolytic cleavage (Dominant in ESI) |
| Loss of Formaldehyde | 148 ( | 15 | N/A | N/A | Hydrogen rearrangement (EI specific) |
| Ring Contraction (-CO) | 135 ( | 8 | 119 ( | 30 | Furan ring opening and CO expulsion |
Self-Validating Experimental Protocols
To ensure analytical trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.
Protocol A: GC-EI-MS Structural Fingerprinting
-
Sample Preparation: Dissolve the dimethoxybenzofuran sample in MS-grade ethyl acetate to 10 µg/mL.
-
Causality: Ethyl acetate is an aprotic solvent that expands efficiently in the GC inlet without causing excessive liner contamination or unwanted analyte enolization.
-
-
Injection: Inject 1 µL into the GC inlet operating at 250 °C in splitless mode to maximize sensitivity.
-
Chromatographic Separation: Utilize a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Temperature program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Ionization: Operate the EI source at the industry-standard 70 eV.
-
Causality: 70 eV corresponds to the de Broglie wavelength of an electron that maximizes interaction with organic molecular orbitals, ensuring reproducible fragmentation that matches global spectral libraries.
-
-
System Validation: The system is validated if the m/z 163 to m/z 178 ratio exceeds 1.2. This confirms the hard ionization conditions are properly tuning the homolytic cleavage of the methoxy group.
Protocol B: LC-ESI-MS/MS Targeted Fragmentation
-
Sample Preparation: Dilute the analyte in MS-grade methanol/water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, ensuring high ionization efficiency of the
species in the ESI source.
-
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm). Run a gradient of 10% to 90% acetonitrile (with 0.1% formic acid) over 10 minutes.
-
Ionization: Operate in positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.
-
Tandem MS (CID): Isolate the
precursor ion (m/z 179) in the first quadrupole (Q1). Apply collision-induced dissociation (CID) using argon collision gas.-
Causality: Perform an energy ramp (10–40 eV) to map the breakdown curve. Too low energy yields only the precursor; too high energy shatters the molecule into non-diagnostic aromatic fragments.
-
-
System Validation: To validate the ESI-CID workflow, ensure that the neutral loss of methanol (32 Da) to form m/z 147 is the dominant product ion at 20 eV. If radical losses (15 Da) dominate, check for source-induced oxidation or electron-capture artifacts.
Conclusion
Both platforms offer complementary strengths for the structural elucidation of dimethoxybenzofurans. GC-EI-MS excels in providing rapid, library-searchable fingerprints driven by robust radical chemistry and highly diagnostic methyl radical losses. In contrast, LC-ESI-MS/MS provides unparalleled mechanistic insight through controlled CID of even-electron species, making it the superior choice for elucidating novel, uncharacterized dimethoxybenzofuran derivatives (such as neolignan metabolites) in complex biological matrices where prior chromatographic separation of non-volatile species is required.
References
1.[3] "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed", nih.gov, 3 2.[4] "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed", nih.gov, 4 3.[2] "Synthesis of benzo-fused heterocycles using isomerization and ring-closing metathesis reactions - CORE", core.ac.uk, 2 4.[1] "Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - PMC", nih.gov, 1
Sources
- 1. Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of 4,6-Substituted Benzofurans
This guide provides a detailed comparison of the UV-Vis absorption characteristics of 4,6-substituted benzofurans, offering experimental data, procedural insights, and an exploration of the underlying electronic principles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical application knowledge.
Introduction: The Significance of Benzofurans and Their Spectroscopic Fingerprints
Benzofuran is a crucial heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are recognized for a wide array of biological activities and for their unique optical properties, making them valuable in the development of pharmaceuticals and optoelectronic materials.[3][4]
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing these molecules. The position of the maximum absorption (λmax) provides a sensitive indication of the molecule's electronic structure. For drug development professionals and medicinal chemists, understanding how substituents on the benzofuran core influence the UV-Vis spectrum is critical for structural elucidation, purity assessment, and studying drug-target interactions. This guide focuses specifically on substitution at the 4 and 6 positions of the benzene ring, which significantly modulates the electronic properties of the entire molecule.
The Electronic Basis of UV-Vis Absorption in Benzofurans
The UV-Vis absorption of benzofuran derivatives arises primarily from π→π* electronic transitions within the conjugated aromatic system.[3][5] The fused benzene and furan rings create an extended π-electron system that acts as a chromophore. The energy required for these transitions, and thus the λmax, is highly dependent on the nature and position of substituents attached to this core.
Substituents at the 4 and 6 positions can induce two primary effects:
-
Bathochromic Shift (Red Shift): A shift to a longer λmax, caused by substituents that decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs) like methoxy (–OCH₃) or amino (–NH₂) typically cause a bathochromic shift by raising the HOMO energy level.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter λmax, resulting from an increase in the HOMO-LUMO energy gap. Electron-withdrawing groups (EWGs) such as nitro (–NO₂) or halogens (–Br, –Cl) often cause a hypsochromic shift or a less pronounced bathochromic shift compared to EDGs, as they tend to lower the energy of both the HOMO and LUMO.[6]
A theoretical study on isomeric methoxy- and nitrobenzofurans confirms that the position and nature of the substituent markedly influence the first electronic absorption band.[7] For instance, the introduction of electron-withdrawing groups can enhance intramolecular charge transfer (ICT), altering the electronic distribution and modifying the absorption spectrum.[3]
Comparative Analysis of Absorption Maxima (λmax)
The effect of substitution on the benzofuran scaffold is a well-documented phenomenon.[7] While a comprehensive database for all 4,6-substituted benzofurans is vast, we can analyze representative data to illustrate these principles. The following table summarizes key findings from the literature.
| Substituent(s) | Position(s) | λmax (nm) | Solvent | Key Observations | Source |
| Dinitro | 4, 6 | ~460 | Methanol, Ethanol, DMF, THF | The two strong electron-withdrawing nitro groups cause a significant bathochromic shift into the visible region, indicative of a strong intramolecular charge transfer character. | [8] |
| Methoxy | (various) | - | - | Methoxy groups, as electron-donating substituents, are known to cause a bathochromic shift in the absorption spectra of benzofurans. | [6][7] |
| Nitro | (various) | - | - | Nitro groups, as electron-withdrawing substituents, significantly alter the electronic structure and generally lead to a red shift in the absorption spectra. | [6][7] |
| Bromine | 5 | ~290 | Tetrahydrofuran (THF) | The electron-withdrawing bromine atom alters the electronic distribution, extending the absorption range compared to the unsubstituted parent compound. | [3] |
Analysis of Trends:
-
Strong Electron-Withdrawing Groups: The case of 4,6-dinitrobenzofuroxan, a related structure, demonstrates that placing strong EWGs on the benzene portion of the scaffold dramatically shifts the absorption maximum to longer wavelengths.[8] This is due to the extension of the conjugated system and the lowering of the LUMO energy, which facilitates the π→π* transition.
-
General Substituent Effects: A known trend for substituted benzofurans shows a red shift in the series H < Cl < OCH₃ < NH₂ < NO₂.[6] This highlights the complex interplay of inductive and resonance effects that determine the final λmax.
Standardized Protocol for UV-Vis Analysis of Benzofuran Derivatives
To ensure reproducibility and accuracy, a standardized protocol is essential. The following methodology is based on established practices for the analysis of novel benzofuran compounds.[3]
Objective: To determine the UV-Vis absorption maximum (λmax) of a 4,6-substituted benzofuran derivative.
Materials & Equipment:
-
Dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 25)[3]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., Tetrahydrofuran (THF), Chloroform, Ethanol)
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the anticipated measurement range (typically 200-800 nm). THF and Chloroform are common choices.[3][6] The solvent's polarity can influence λmax, so consistency is key for comparative studies.
-
Stock Solution Preparation: a. Accurately weigh a small amount of the benzofuran sample (e.g., 1-2 mg). b. Dissolve the sample in the chosen solvent within a volumetric flask (e.g., 25 mL) to create a concentrated stock solution (e.g., 0.500 mmol/L).[3] Ensure complete dissolution, using sonication if necessary.
-
Working Solution Preparation: a. Dilute the stock solution to a final concentration suitable for UV-Vis analysis, typically in the micromolar range (e.g., 10⁻⁵ M or 0.100 mmol/L).[3][5] This ensures the absorbance values fall within the linear range of the Beer-Lambert law (ideally < 1.0 AU). b. For example, pipette the appropriate volume of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Instrument Setup & Baseline Correction: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output. b. Set the desired wavelength range (e.g., 200-750 nm).[3] c. Fill a quartz cuvette with the pure solvent to be used as the reference (blank). d. Place the blank cuvette in the reference holder and perform a baseline correction to zero the instrument's absorbance across the entire spectral range.
-
Sample Measurement: a. Rinse a second quartz cuvette with a small amount of the working solution before filling it. b. Place the sample cuvette in the sample holder. c. Initiate the scan. The instrument will record the absorbance as a function of wavelength.
-
Data Analysis: a. Identify the wavelength at which the highest absorbance occurs. This value is the λmax. b. Record the λmax and the corresponding absorbance value. For rigorous studies, perform the measurement in triplicate and report the average λmax.
Experimental Workflow Diagram
Caption: Workflow for determining the UV-Vis absorption maximum (λmax).
Conclusion
The UV-Vis absorption maximum of a 4,6-substituted benzofuran is a direct reflection of its electronic architecture. Electron-donating and electron-withdrawing groups at these positions systematically alter the HOMO-LUMO energy gap, leading to predictable, albeit complex, shifts in the λmax. By employing a standardized experimental protocol, researchers can obtain reliable and comparable data that is crucial for structural verification, purity analysis, and understanding the photophysical properties of these vital heterocyclic compounds. This guide provides the foundational knowledge and practical steps necessary to confidently perform and interpret these essential spectroscopic measurements.
References
-
ResearchGate. (n.d.). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Available at: [Link]
-
ResearchGate. (n.d.). UV‐Vis absorption (left) and fluorescence under excitation at 350 nm.... Available at: [Link]
-
DergiPark. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Available at: [Link]
-
ACS Publications. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Available at: [Link]
-
ResearchGate. (2026). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis | Request PDF. Available at: [Link]
-
MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]
-
IJCRA. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 5 UV-Vis absorption spectra illustrating the behavior of.... Available at: [Link]
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- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparison of 4,6-dimethoxy vs 5,7-dimethoxy benzofuran isomers
The 4,6-dimethoxybenzofuran and 5,7-dimethoxybenzofuran isomers represent two distinct chemical scaffolds with divergent synthetic origins and pharmacological profiles. While they share the same molecular formula (
This guide provides a technical comparison for researchers, focusing on their synthesis, physicochemical properties, and biological applications.
Executive Summary: The Divergent Paths
| Feature | 4,6-Dimethoxybenzofuran | 5,7-Dimethoxybenzofuran |
| Primary Origin | Natural Product Derived (Visnagin/Khellin degradation) or from 3,5-dimethoxyphenol . | Synthetic / Photochemical (From 2,4-dimethoxyphenol or Benzoin photolysis). |
| Key Precursor | 3,5-Dimethoxyphenol (Phloroglucinol series). | 2,4-Dimethoxyphenol (Resorcinol series). |
| Pharmacology | Anti-inflammatory / Cytotoxic. Precursor to furochromones and quinones targeting breast/lung cancer. | Neuropharmacology. Core scaffold for 5-HT2A agonists (Psychedelics/Hallucinogens) and photolabile cages. |
| Reactivity | C7 is activated for formylation (Vilsmeier-Haack) | C4 is the primary electrophilic site; stable to C7 oxidation. |
Chemical Architecture & Synthesis
The synthesis of these isomers is governed by the regioselectivity of the cyclization step. The substitution pattern of the starting phenol dictates the final benzofuran geometry.
Synthesis Pathways
-
Pathway A (4,6-Isomer): Synthesized from 3,5-dimethoxyphenol . The cyclization usually occurs at the sterically less hindered C6 position of the phenol (flanking one OMe and one H), which maps to the C4/C6 positions on the benzofuran frame due to ring numbering conventions.
-
Pathway B (5,7-Isomer): Synthesized from 2,4-dimethoxyphenol . Cyclization at the unsubstituted C6 position of the phenol yields the 5,7-substitution pattern on the benzofuran.
-
Pathway C (Photochemical): 5,7-Dimethoxybenzofurans are quantitatively produced via the photocyclization of 3',5'-dimethoxybenzoin esters , a reaction used in "caged" compound strategies.
Figure 1: Divergent synthetic routes. 3,5-dimethoxy precursors generally yield the 4,6-isomer, while 2,4-dimethoxy precursors or specific photochemical rearrangements yield the 5,7-isomer.
Physicochemical Properties & Identification
Differentiation between the two isomers is critical during synthesis. NMR spectroscopy provides distinct diagnostic signals for the aromatic protons on the benzene ring.
Comparative Data Table
| Property | 4,6-Dimethoxybenzofuran | 5,7-Dimethoxybenzofuran |
| Melting Point | 104–106 °C (5-acetyl derivative) | 124–125 °C (3-carboxylate derivative) |
| Meta-coupled doublets. Protons at C5 and C7 appear as doublets ( | Meta-coupled doublets. Protons at C4 and C6. Distinct shift due to C7-OMe shielding. | |
| C7 Reactivity | High. Open position allows Vilsmeier-Haack formylation | Blocked. C7 is occupied by OMe. Electrophilic substitution directed to C4. |
| UV/Vis Absorption | ||
| Solubility | Soluble in CHCl | Soluble in CHCl |
Biological & Pharmacological Applications
A. 4,6-Dimethoxybenzofuran: The Oncology & Inflammation Scaffold
This isomer is the structural core of Visnagin and Khellin degradation products.
-
Mechanism: Derivatives (specifically 4,7-quinones synthesized from the 4,6-dimethoxy precursor) act as potent cytotoxic agents.
-
Targets:
B. 5,7-Dimethoxybenzofuran: The Neuropharmacology & Photochemistry Scaffold
This isomer mimics the 2,4-dimethoxy substitution pattern of the benzene ring found in many psychoactive phenethylamines (though the numbering differs, the spatial arrangement is analogous).
-
Mechanism: Acts as a rigidified bioisostere for serotonin (5-HT) ligands.
-
Targets:
-
5-HT2A Receptor: 5,7-dimethoxybenzofuran derivatives (and the related benzodifurans like "Bromo-DragonFLY") are high-affinity agonists. The 5,7-oxygenation pattern is critical for hydrophobic pocket binding in the receptor.
-
Photolabile Cages: The 5,7-dimethoxybenzofuran core is the stable byproduct released when dimethoxybenzoin acetate protecting groups are photolyzed to release bioactive molecules (e.g., neurotransmitters, nucleotides).
-
Figure 2: Structure-Activity Relationship (SAR) flow. The 4,6-isomer is a precursor to quinone-based cytotoxins, while the 5,7-isomer is a ligand for serotonin receptors.
Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethoxybenzofuran-3(2H)-one (Aurone Precursor)
Source: Adapted from reaction of phloroglucinol derivatives (Snippet 1.2).
-
Reactants: Dissolve 1 eq of 2-hydroxy-4,6-dimethoxy-2-chloroacetophenone (or phloroglucinol equivalent) in anhydrous methanol.
-
Cyclization: Add 2 eq of Sodium Acetate (NaOAc) and reflux for 2 hours.
-
Workup: Pour mixture into ice-water. Filter the yellow precipitate.
-
Purification: Recrystallize from Ethanol/Ethyl Acetate.
-
Yield: Typically 80-90%. Mp: 133 °C.
Protocol B: Photochemical Generation of 5,7-Dimethoxybenzofuran
Source: Photolysis of protecting groups (Snippet 1.8).
-
Precursor: Prepare a 10 mM solution of 3',5'-dimethoxybenzoin acetate in aqueous acetonitrile (1:1).
-
Irradiation: Irradiate with a 312 nm UV lamp (or high-pressure Hg lamp with Pyrex filter) for 10-30 minutes.
-
Observation: The reaction quantitatively yields 2-phenyl-5,7-dimethoxybenzofuran (fluorescent byproduct) and releases acetic acid.
-
Validation: Monitor disappearance of starting material via HPLC; product formation is quantitative (Quantum Yield
).
References
-
Synthesis and biological activity of 4,6-dimethoxybenzofuran derivatives (Visnagin derived). Arabian Journal of Chemistry. Available at: [Link]
-
Photoremovable Protecting Groups: 5,7-Dimethoxybenzofuran formation. Chemical Reviews. Available at: [Link]
-
Synthesis of 4,6-dimethoxybenzofuran-4,7-quinones and cytotoxicity. ResearchGate. Available at: [Link]
-
Benzofuran-based 5-HT2A agonists. PubMed. Available at: [Link]
-
Regioselective Synthesis of Benzofurans. Oregon State University. Available at: [Link]
Sources
HPLC Analysis of Benzofuran-2-Carbaldehyde Derivatives: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of HPLC retention times for benzofuran-2-carbaldehyde derivatives. It is designed for researchers requiring robust analytical protocols, comparative data, and mechanistic insights.
Executive Summary & Chemical Context
Benzofuran-2-carbaldehyde and its derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for anti-tumor (VEGFR-2 inhibition), anti-inflammatory, and cholinesterase-inhibitory agents. Their analysis is frequently complicated by two factors:
-
The Aldehyde Moiety: Susceptible to in situ oxidation to carboxylic acids, potentially creating "ghost peaks" or shifting retention times.
-
Conjugated Aromaticity: High lipophilicity (LogP > 2.0) requires optimized reverse-phase conditions to prevent excessive retention or broad peak shapes.
This guide moves beyond generic protocols, offering a comparative analysis of stationary phases and mobile phases, supported by experimental case studies.
Core Experimental Protocol (The "Gold Standard")
The following protocol is the recommended starting point for analyzing benzofuran-2-carbaldehyde derivatives. It balances resolution, peak symmetry, and MS compatibility.
Methodology: Reverse-Phase HPLC-UV/MS
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 4.6 x 150 mm, 3.5 µm or 5 µm | End-capping reduces silanol interactions with the carbonyl oxygen, sharpening peaks. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses ionization of potential acidic impurities (e.g., oxidation byproducts). |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides lower backpressure and sharper peaks for aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; adjust for UPLC (e.g., 0.3 mL/min). |
| Detection | UV @ 280 nm & 310 nm | 280 nm targets the benzofuran core; 310 nm is specific to the conjugated aldehyde system. |
| Temperature | 30°C | Elevated temperature improves mass transfer and reduces backpressure. |
Gradient Profile
-
0–2 min: 30% B (Isocratic hold to elute polar impurities)
-
2–12 min: 30% → 95% B (Linear gradient)
-
12–14 min: 95% B (Wash)
-
14–15 min: 95% → 30% B (Re-equilibration)
Comparative Performance Data
The retention time (RT) of benzofuran derivatives is heavily influenced by the electronic and steric nature of substituents at the C3, C5, and C7 positions.
Table 1: Representative Retention Times & Structural Impact
Data synthesized from comparative chromatographic studies of benzofuran scaffolds.
| Compound Class | Derivative Example | Approx. RT (min)* | LogP (Calc) | Structural Effect on Retention |
| Parent Scaffold | Benzofuran-2-carbaldehyde | 4.2 - 4.5 | ~2.1 | Baseline retention; moderate hydrophobicity. |
| Polar Substituted | 5-Methoxybenzofuran-2-carbaldehyde | 4.0 - 4.3 | ~2.0 | Electron-donating -OMe slightly reduces retention vs. parent due to polarity. |
| Halogenated | 5-Chlorobenzofuran-2-carbaldehyde | 5.8 - 6.2 | ~2.7 | Halogens significantly increase hydrophobicity and interaction with C18. |
| Heterocyclic | 2-(2-thienyl)benzofuran | 5.8 | ~3.5 | Thiophene ring adds substantial aromatic surface area, increasing RT. |
| Complex/Fused | 2-Phenylbenzofuran-3-yl derivatives | 14.0+ | >4.5 | Additional phenyl rings drastically increase RT; requires high % organic to elute. |
| Oxidation Impurity | Benzofuran-2-carboxylic acid | 2.5 - 3.0 | ~1.5 | Critical: Elutes earlier than the aldehyde due to ionization at pH > pKa. |
*Note: RTs based on the "Gold Standard" gradient described above. Absolute times vary by system dead volume.
Comparative Analysis: Stationary Phases
-
C18 (Octadecyl): Best for general separation of hydrophobic derivatives (e.g., chloro-, bromo- analogs).
-
Phenyl-Hexyl: Superior for separating isomers (e.g., 5-chloro vs. 6-chloro isomers) due to
interactions with the benzofuran rings. -
C8 (Octyl): Recommended if the parent compound elutes too late (>20 min) on a C18 column.
Experimental Workflow & Decision Matrix
The following diagram illustrates the logical flow for method development and troubleshooting, specifically addressing the stability issues of the aldehyde group.
Caption: Optimization workflow for benzofuran-2-carbaldehyde analysis, highlighting interventions for common stability and peak shape issues.
Mechanistic Insight: The "Aldehyde Drift"
Researchers often observe a gradual shift in retention time or the appearance of a pre-peak during batch analysis.
Mechanism: Benzofuran-2-carbaldehyde is an electrophile. In protic solvents (like Methanol) or upon exposure to air, it can oxidize to Benzofuran-2-carboxylic acid .
-
Chromatographic Consequence: The carboxylic acid is more polar and ionizable. Under standard acidic HPLC conditions (pH ~2.5), it is partially suppressed but still elutes significantly earlier than the aldehyde.
-
Prevention:
-
Use Acetonitrile instead of Methanol for sample preparation (prevents hemiacetal formation).
-
Analyze samples within 24 hours.
-
Store standards under inert gas (Nitrogen/Argon).
-
Biological Context: VEGFR-2 Signaling
Benzofuran derivatives are frequently screened for VEGFR-2 inhibition.[1] Understanding this pathway helps contextualize the need for high-purity isolation of specific derivatives.
Caption: Benzofuran derivatives target the ATP-binding site of VEGFR-2, halting the phosphorylation cascade required for angiogenesis.
References
-
BenchChem Technical Support. (2025).[1][2] Analysis of Benzofuran Derivatives by HPLC-UV/MS. BenchChem Application Notes. Link
-
Miao, Y., et al. (2024).[3][4] Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI Molecules. Link
-
SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Application Methods. Link
-
Kumar, K. V., et al. (2013).[5] Development and validation of RP-HPLC method for the analysis of carbofuran. Der Pharma Chemica.[5] Link
-
National Center for Biotechnology Information. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS. PubMed.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Accurate Melting Point Determination of 4,6-dimethoxybenzofuran-2-carbaldehyde: A Comparative Analysis
Abstract
In the landscape of pharmaceutical development and synthetic chemistry, the physical properties of a compound serve as the cornerstone of its identity and purity. For a key building block like 4,6-dimethoxybenzofuran-2-carbaldehyde, an accurate melting point is not merely a number, but a critical quality attribute. This guide provides an in-depth comparison of three principal methodologies for melting point validation: the traditional capillary method, high-resolution Differential Scanning Calorimetry (DSC), and an orthogonal purity assessment by High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present self-validating protocols, and offer a workflow designed to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Criticality of an Accurate Melting Point
4,6-dimethoxybenzofuran-2-carbaldehyde is a crucial intermediate in the synthesis of various biologically active molecules. Its purity directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The melting point is one of the most fundamental and accessible indicators of a solid compound's purity. A pure, crystalline solid typically exhibits a sharp and defined melting point range (less than 2°C), whereas impurities will cause a depression and broadening of this range.[1][2][3]
Therefore, validating the melting point is a non-negotiable step in quality control. However, relying on a single method can be misleading. This guide champions a multi-faceted approach, demonstrating how combining classical techniques with modern analytical methods provides a robust and defensible characterization of your material.
Methodologies for Melting Point Validation
We will compare three techniques, each offering unique insights into the thermal behavior and purity of the target compound.
The Reference Standard: Capillary Melting Point Determination
This pharmacopeia-recognized method serves as the universal baseline for melting point determination.[4][5] It relies on visually observing the phase transition of a packed sample in a capillary tube as it is heated.
The Causality Behind the Choice: The capillary method is rapid, requires minimal sample, and is highly accessible. It provides an initial, tangible assessment of the material. The observation of the melting range—from the first drop of liquid to complete liquefaction—offers a preliminary clue to purity.[1] A broad range suggests the presence of impurities.
Limitations: The technique is subjective, relying on the analyst's visual interpretation. The rate of heating is a critical parameter; a fast ramp can lead to an artificially elevated and broad melting range.[4][6]
High-Resolution Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] For melting, this is observed as a large endothermic event.
The Causality Behind the Choice: DSC offers a significant leap in objectivity and quantitative data. Instead of a visual endpoint, it records a thermogram where the melting transition is represented by a distinct peak.[8][9] The "onset temperature" of this peak is often considered closer to the true thermodynamic melting point. Furthermore, the shape of the DSC peak provides valuable information about purity; impurities typically cause the peak to broaden and shift to a lower temperature.[9][10] DSC is indispensable for studying polymorphism, where a compound can exist in multiple crystalline forms with different melting points.[9][11]
Limitations: DSC instruments are more complex and require careful calibration with certified reference standards to ensure accuracy.[12][13]
Orthogonal Purity Assessment: High-Performance Liquid Chromatography (HPLC)
While thermal methods infer purity from melting behavior, HPLC provides a direct, quantitative measure of purity by separating the main compound from any impurities.[14][15]
The Causality Behind the Choice: This is an orthogonal technique—it measures a different chemical property (partitioning between phases) to arrive at a purity value.[15] If DSC suggests high purity via a sharp melting peak, a high purity value from HPLC (e.g., >99.5%) provides strong, independent corroboration. Conversely, if HPLC detects multiple impurity peaks, it explains why a broad melting range might be observed in the capillary or DSC methods. This creates a self-validating system, a cornerstone of trustworthy science.[16]
Limitations: Method development can be time-consuming, and it requires reference standards for any impurities you wish to quantify absolutely. However, for purity assessment, area normalization is a widely accepted and powerful approach.[14]
The Integrated Validation Workflow
A robust validation strategy integrates these methods in a logical sequence. The following workflow ensures both efficiency and scientific rigor.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. thinksrs.com [thinksrs.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 5. thinksrs.com [thinksrs.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. quercus.be [quercus.be]
- 10. improvedpharma.com [improvedpharma.com]
- 11. Differential Scanning Calorimetry Equipment: Key to Understanding Material Properties [zealinstruments.com]
- 12. calibrationsinternational.com [calibrationsinternational.com]
- 13. scienceequip.com.au [scienceequip.com.au]
- 14. torontech.com [torontech.com]
- 15. benchchem.com [benchchem.com]
- 16. Ensuring Quality and Compliance: the principles of Good Laboratory Practice (GLP) - Hanna Instruments Africa [blog.hannaservice.eu]
Comparative Assessment of Elemental Analysis Standards for Benzofuran Scaffolds
Executive Summary
For medicinal chemists and drug development professionals, the benzofuran moiety represents a privileged scaffold, ubiquitous in anti-arrhythmic agents (e.g., Amiodarone) and novel antineoplastic candidates. However, the physicochemical properties of benzofuran derivatives—specifically their high aromatic stability, tendency to form refractory chars, and frequent functionalization with halogens or sulfur—present distinct challenges for Elemental Analysis (EA).
This guide objectively compares the performance of industry-standard calibration materials (Acetanilide, BBOT, and Benzoic Acid) specifically for the microanalysis of benzofuran heterocycles. It establishes a validated protocol to ensure compliance with the rigorous
Part 1: The Analytical Challenge of Benzofurans
Benzofurans differ from aliphatic organic compounds in three critical aspects that affect combustion analysis (CHNS/O):
-
Refractory Aromaticity: The fused benzene-furan ring system is thermodynamically stable. In standard flash combustion (900–950°C), benzofurans may undergo incomplete combustion, forming graphitic char rather than quantitative
and . This leads to consistently low Carbon (%C) readings. -
Heteroatom Complexity: Benzofuran drugs often incorporate sulfonyl groups or halogens. These elements can poison standard oxidation catalysts (
) or damage quartz combustion tubes if not properly managed with specific reagents (e.g., ). -
Physical State: Many synthetic benzofuran intermediates are viscous oils or waxy solids, complicating the micro-weighing process (0.001 mg precision required).
Part 2: Comparative Analysis of Calibration Standards
To achieve accurate K-factors (calibration constants), the reference standard must mimic the combustion behavior of the analyte. Below is a comparison of the three primary alternatives.
Table 1: Performance Matrix of EA Standards for Benzofurans
| Feature | Acetanilide | BBOT | Benzoic Acid |
| Formula | |||
| Primary Use | General CHN Calibration | CHNS & Refractory Aromatics | Oxygen (O) Analysis |
| % Carbon | 71.09% | 72.53% | 68.84% |
| % Nitrogen | 10.36% | 6.51% | 0.00% |
| % Oxygen | 11.84% | 7.43% | 26.20% |
| Benzofuran Suitability | Moderate. Good for simple derivatives but lacks Sulfur. Combusts too easily compared to fused rings. | High. Best structural match. Contains fused rings (benzoxazole) and Sulfur. Mimics refractory combustion. | Specific. Use only for direct Oxygen pyrolysis calibration or as a check standard. |
| Cost | Low | High | Low |
Expert Insight: Why BBOT is Superior for Benzofurans
While Acetanilide is the "workhorse" standard, it is a single-ring aromatic that combusts readily. BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene) contains a thiophene core fused with benzoxazole units. This polycyclic structure structurally mimics the combustion resistance of the benzofuran scaffold.
-
Recommendation: If your benzofuran derivative contains Sulfur or is a multi-ring system, calibrate with BBOT . If it is a simple benzofuran, Acetanilide is acceptable only if a combustion aid (like
) is added to the sample.
Part 3: Validated Experimental Protocol
This protocol is designed to overcome the "incomplete combustion" error common with benzofurans.
Workflow Visualization
The following diagram outlines the decision logic for selecting the standard and the combustion pathway.
Figure 1: Decision matrix for standard selection and additive use in Benzofuran microanalysis.
Step-by-Step Methodology
1. Sample Preparation (The "Oily" Challenge) Benzofurans are often viscous oils. Static electricity can cause weighing errors.
-
Technique: Use tin capsules for solids. For oils, use tin capsules with a chromosorb absorbent or seal liquids in cold-welded tin pans to prevent evaporation (volatility) prior to combustion.
-
Target Weight: 1.5 mg – 2.5 mg (Microbalance precision:
mg).
2. The Combustion Aid (Critical Step) To ensure the benzofuran ring breaks down completely:
-
For Simple Benzofurans: Add ~5–10 mg of Vanadium Pentoxide (
) to the capsule. This acts as an oxygen donor, raising the local temperature to >1800°C during the flash, preventing char formation. -
For Halogenated/Sulfonated Benzofurans: Add ~10 mg of Tungsten Trioxide (
) . This aids combustion and acts as a scrubber to prevent halogen attack on the instrument's tubing.
3. Calibration & QC
-
Run 1-3: Condition the system with a "Blank" (empty tin capsule).
-
Run 4-6: Run BBOT (if S present) or Acetanilide (if no S) to establish the K-factor.
-
Acceptance: The standard deviation of the K-factor across 3 runs must be
.
-
-
Run 7: Run the Benzofuran sample in duplicate.
4. Data Interpretation
-
Calculation: Compare experimental %C, %H, %N with theoretical values based on molecular weight.
-
Pass Criteria:
. -
Troubleshooting:
-
Low Carbon: Incomplete combustion. Increase
injection time or add more . -
High Nitrogen: Check for incomplete reduction of nitrogen oxides (exhausted Copper reduction tube).
-
Part 4: Direct Oxygen Determination
While Oxygen is often calculated by difference (
-
Method: Pyrolysis (cracking in Helium/Carbon environment) at 1060°C.[1]
-
Standard: Benzoic Acid is the gold standard here due to its high and stable oxygen content (26.2%).
-
Note: Do not use BBOT for Oxygen calibration if the sulfur content is high, as sulfur residues can interfere with the CO detector in some pyrolysis setups.
References
-
Exeter Analytical. (2022). Determination of Oxygen in Organic Compounds.[2][3][Link]
-
National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde
Chemical Profile & Hazard Identification
Crucial Safety Note: While specific Safety Data Sheets (SDS) for the exact 4,6-dimethoxy isomer may be limited in public databases, its structural analogs (e.g., 6-methoxybenzofuran-2-carbaldehyde) exhibit significant acute toxicity. Treat this substance as a High-Hazard Chemical (Acute Toxin & Irritant).
| Property | Description |
| Chemical Class | Benzofuran derivative / Aromatic Aldehyde |
| Functional Groups | Aldehyde (-CHO), Ether (Methoxy, -OCH₃), Benzofuran Ring |
| Physical State | Solid (Crystalline powder, typically off-white to yellow) |
| Inferred Hazards | Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritation, Aquatic Toxicity |
| Reactivity | Oxidation Sensitive: Aldehyde group oxidizes to carboxylic acid.[1][2][3][4] Base Sensitive: May undergo Cannizzaro reaction or polymerization in strong bases. |
GHS Classification (Conservative Assessment)
Based on structural analogs (CAS 53860-74-5, CAS 23145-19-9) [1, 2].
-
Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed) or Category 4.
-
Skin/Eye Irritation: Category 2 (H315/H319).
-
STOT-SE: Category 3 (H335: May cause respiratory irritation).
-
Aquatic Toxicity: Chronic Category 2/3 (Toxic to aquatic life with long-lasting effects).[5]
Personal Protective Equipment (PPE) & Engineering Controls
Objective: Prevent inhalation of dust/vapors and dermal absorption.
-
Respiratory: Work strictly within a certified chemical fume hood . If handling open powders outside a hood, use a P95/P100 particulate respirator.
-
Dermal: Double-glove system.
-
Inner: Nitrile (0.11 mm).
-
Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged contact.
-
-
Eye/Face: Chemical splash goggles. Standard safety glasses are insufficient for powders that may disperse.
-
Clothing: Standard lab coat (buttoned) + long pants + closed-toe shoes.
Waste Categorization & Segregation
Proper segregation prevents dangerous incompatibility reactions in the waste stream.
| Waste Stream | Criteria | Disposal Code (Generic) |
| Solid Hazardous Waste | Pure substance, contaminated wipes, weighing boats. | Lab Pack / Solid Toxic |
| Liquid Organic Waste | Dissolved in acetone, ethyl acetate, or alcohols. | Non-Halogenated Solvent |
| Halogenated Waste | Dissolved in DCM (Dichloromethane) or Chloroform. | Halogenated Solvent |
| Sharps | Contaminated needles/syringes. | Bio/Chem Sharps |
❌ INCOMPATIBILITY ALERT:
-
DO NOT mix with Oxidizing Agents (e.g., Nitric Acid, Peroxides) — Risk of violent oxidation of the aldehyde.
-
DO NOT mix with Strong Bases (e.g., NaOH, KOH) — Risk of exothermic polymerization.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
-
Containment: Transfer the solid 4,6-dimethoxy-1-benzofuran-2-carbaldehyde into a clear, screw-cap glass vial or high-density polyethylene (HDPE) jar.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (100%)"
-
Hazard Checkboxes: Toxic, Irritant.[6]
-
-
Secondary Containment: Place the sealed container inside a larger clear plastic bag (Ziploc type) to contain potential dust leakage.
-
Storage: Move to the Satellite Accumulation Area (SAA). Store in the "Solid Toxic" bin.
Scenario B: Disposal of Reaction Mixtures/Solutions
-
Solvent Identification: Identify the primary solvent.
-
If Non-Halogenated (Ethanol, DMSO, Ethyl Acetate): Use the Organic Solvents carboy.
-
If Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.
-
-
Transfer: Pour the solution into the appropriate waste carboy using a funnel in the fume hood.
-
Rinsing: Rinse the original flask with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the same waste carboy.
-
Logging: Record the addition on the waste container's log sheet. Specify: "Benzofuran aldehyde derivative < 1%".
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle 3 times with a solvent capable of dissolving the residue (Acetone or Ethanol recommended).
-
Rinsate Disposal: Pour all 3 rinses into the Organic Solvent Waste container.
-
Defacing: Cross out the original label or remove it entirely.
-
Disposal:
-
If rinsed dry & clean: Dispose of as regular glass trash (check local facility rules).
-
If residue remains: Cap and dispose of as Solid Hazardous Waste .
-
Emergency Spill Response
Trigger: Spillage of >500 mg of solid or >10 mL of concentrated solution.
-
Evacuate & Alert: Alert nearby personnel. If dust is airborne, evacuate the immediate lab bay.
-
PPE Up: Don double nitrile gloves, goggles, and a lab coat.
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust dispersion. Scoop up carefully using a dustpan or stiff card.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Clean the surface with a soap/water solution, followed by an ethanol wipe.
-
Disposal: Place all cleanup materials (pads, towels, gloves) into a heavy-duty plastic bag, seal, and label as Hazardous Waste (Debris contaminated with Toxic Aldehyde) .
Disposal Decision Workflow
Figure 1: Decision logic for segregating 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde waste streams.
References
-
PubChem. (2023).[7] Compound Summary: Benzofuran-2-carboxaldehyde.[2] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[5] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Benzofuran-2-carboxaldehyde - High purity | EN [georganics.sk]
- 3. 1-benzofuran-2-carbaldehyde | 4265-16-1 [sigmaaldrich.com]
- 4. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 5. cpachem.com [cpachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-Methoxybenzofuran-2-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
